1-(4-Piperidinyl)-1H-benzimidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-piperidin-4-ylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-4-12-11(3-1)14-9-15(12)10-5-7-13-8-6-10/h1-4,9-10,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCKVZZMAXDBHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80232605 | |
| Record name | 1-(4-Piperidinyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83763-11-5 | |
| Record name | 1-(4-Piperidinyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83763-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Piperidinyl)-1H-benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083763115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Piperidinyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-piperidinyl)-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Initial Pharmacological Profiling of Piperidinyl Benzimidazoles
Executive Summary
The piperidinyl benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging a diverse array of G-Protein Coupled Receptors (GPCRs)—most notably Mu-Opioid Receptors (MOR) , Histamine H1 Receptors , and CGRP Receptors . While this promiscuity offers vast therapeutic potential (analgesia, antihistamines, antimigraine), it introduces significant liabilities, particularly hERG channel inhibition and off-target toxicity.
This guide provides a rigorous, step-by-step framework for the initial pharmacological profiling of novel piperidinyl benzimidazole derivatives. It moves beyond simple screening, establishing a causal link between structural motifs and functional outcomes to drive Go/No-Go decisions in early drug discovery.
Module 1: Structural Logic & The "Privileged" Nature
Before profiling, one must understand why this scaffold binds to such diverse targets. The core consists of a benzimidazole ring (aromatic, H-bond acceptor/donor) linked to a piperidine ring (basic amine, hydrophobic bulk).
-
The Pharmacophore: The basic nitrogen of the piperidine often mimics the protonated amine of endogenous ligands (e.g., histamine, opioids).
-
The Liability: This same basic nitrogen, when flanked by lipophilic aromatic rings (the benzimidazole), perfectly fits the hERG pharmacophore , leading to QT prolongation risks (seen historically with astemizole).
Visualization: Conceptual SAR & Liability Map
The following diagram illustrates the Structure-Activity Relationship (SAR) logic, mapping specific regions of the scaffold to their pharmacological impact.
Figure 1: Conceptual SAR map linking structural regions of the piperidinyl benzimidazole scaffold to pharmacological outcomes and safety liabilities.
Module 2: Primary Pharmacology (Target Engagement)
For this scaffold, the primary screen usually targets GPCRs. The "Gold Standard" for initial profiling is Radioligand Binding , as it measures affinity (
Protocol 1: Competitive Radioligand Binding Assay (Membrane Prep)
Objective: Determine the affinity (
Reagents:
-
Source: CHO-K1 cells overexpressing human MOR.
-
Radioligand: [³H]-DAMGO (Agonist) or [³H]-Diprenorphine (Antagonist). Note: Use antagonists for neutral
determination to avoid G-protein shift. -
Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA.
Workflow:
-
Preparation: Harvest membranes and dilute to 5–10 µg protein/well.
-
Incubation:
-
Mix: 50 µL Membrane + 50 µL [³H]-Ligand (
concentration) + 50 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M). -
Non-Specific Binding (NSB): Define using 10 µM Naloxone.
-
Incubate at 25°C for 60 minutes (equilibrium).
-
-
Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding of lipophilic benzimidazoles).
-
Quantification: Liquid scintillation counting.
-
Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to derive
.
Self-Validation Check:
-
Is the Hill Slope near -1.0? If significantly shallower (e.g., -0.6), suspect negative cooperativity or solubility issues (common with this lipophilic scaffold).
Module 3: Functional Characterization (Signaling)
Binding does not equal function. Piperidinyl benzimidazoles can be full agonists (e.g., etonitazene analogs), partial agonists, or antagonists (e.g., astemizole).
Visualization: MOR Signaling Pathway (Gi/o)
The following diagram details the downstream effects of MOR activation, critical for distinguishing analgesia (G-protein) from side effects (Beta-arrestin).
Figure 2: Mu-Opioid Receptor signaling cascade. Agonist binding triggers Gi/o coupling, reducing cAMP and hyperpolarizing the cell.
Protocol 2: [³⁵S]GTPγS Binding Assay
Rationale: This assay measures the earliest step of GPCR activation (GDP-GTP exchange), providing a direct measure of intrinsic efficacy (
Workflow:
-
Membranes: Use G
-enriched membranes. -
Reaction Mix: GDP (10 µM) is added to "clamp" the system in the inactive state. Add [³⁵S]GTPγS (0.1 nM) and test compound.
-
Incubation: 30°C for 30–60 mins.
-
Readout: The non-hydrolyzable GTP analog binds to activated G-proteins. High counts = Agonist. Low counts (vs basal) = Inverse Agonist.
Module 4: Safety Pharmacology (The hERG Liability)
The piperidinyl benzimidazole class is notorious for blocking the hERG potassium channel (
Mechanism: The central piperidine nitrogen (protonated at physiological pH) binds to Tyr652 and Phe656 in the hERG pore via cation-
Data Presentation: Safety Profiling Matrix
Summarize your initial screen using a traffic-light system.
| Assay | Metric | "Green" Criteria | "Red" Flag Criteria | Causality/Notes |
| hERG (Patch Clamp) | > 10 µM | < 1 µM | Direct pore block via cation- | |
| Cytotoxicity (HepG2) | > 50 µM | < 10 µM | General cellular disruption or mitochondrial toxicity. | |
| CYP3A4 Inhibition | > 10 µM | < 1 µM | Benzimidazoles are common CYP substrates/inhibitors. | |
| Solubility | Kinetic | > 50 µM | < 5 µM | Lipophilic "brick dust" leads to false positives in assays. |
Protocol 3: Automated Patch Clamp (hERG)
Objective: Quantify
-
System: Automated platform (e.g., QPatch or SyncroPatch) using CHO-hERG stable cell lines.
-
Voltage Protocol: Hold at -80 mV -> Depolarize to +40 mV (2s) -> Repolarize to -50 mV (2s) to elicit tail current.
-
Application: Apply test compound for 3–5 minutes to reach steady state.
-
Calculation: Measure peak tail current amplitude.
References
-
Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors. National Institutes of Health (NIH). [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents. National Institutes of Health (NIH). [Link]
-
Development of human calcitonin gene-related peptide (CGRP) receptor antagonists. Journal of Medicinal Chemistry. [Link][1]
-
New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. Journal of Medicinal Chemistry. [Link][2]
-
Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. Development of human calcitonin gene-related peptide (CGRP) receptor antagonists. 1. Potent and selective small molecule CGRP antagonists. 1-[N2-[3,5-dibromo-N-[[4-(3,4-dihydro-2(1H)-oxoquinazolin-3-yl)-1-piperidinyl]carbonyl]-D-tyrosyl]-l-lysyl]-4-(4-pyridinyl)piperazine: the first CGRP antagonist for clinical trials in acute migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzimidazole Scaffold: A Privileged Core in Modern Drug Discovery
A Senior Application Scientist's Guide to Synthesis, Mechanism, and Therapeutic Frontiers
Foreword
The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This guide provides an in-depth exploration of the benzimidazole core, from fundamental synthetic strategies to its diverse mechanisms of action and expanding therapeutic applications. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals dedicated to leveraging this potent chemical entity.
The Benzimidazole Core: Physicochemical Properties and Significance
The power of the benzimidazole scaffold lies in its unique physicochemical attributes. The fused ring system provides a rigid framework, while the two nitrogen atoms within the imidazole moiety offer sites for hydrogen bonding, coordination with metal ions, and π-π stacking interactions.[1][] This structural duality allows benzimidazole derivatives to bind with high affinity to a wide range of biological macromolecules, including enzymes and receptors.[1]
The tautomerism possible when a hydrogen atom is attached to the N-1 position further contributes to its binding diversity.[3] However, substitution at this nitrogen can prevent tautomerism, locking the molecule into a specific conformation, a critical consideration in rational drug design.[3] The scaffold's minimal toxicity profile further enhances its appeal as a foundational element in developing new therapeutic agents.[3]
Synthetic Pathways to the Benzimidazole Scaffold
The construction of the benzimidazole core is a well-established yet continually evolving field of organic synthesis. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and environmental considerations.
The Phillips-Ladenburg Condensation: A Cornerstone Methodology
The most traditional and widely employed method for synthesizing benzimidazoles is the condensation reaction between an o-phenylenediamine and a carboxylic acid (or its derivative) under acidic conditions and heat.[5] This reaction proceeds through the formation of an intermediate amide, which then undergoes intramolecular cyclization and dehydration to yield the benzimidazole ring.
Experimental Protocol: Phillips-Ladenburg Synthesis of 2-Phenylbenzimidazole
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and benzoic acid (1.1 equivalents).
-
Acid Catalyst: Add polyphosphoric acid (PPA) or 4N hydrochloric acid as the catalyst and solvent.
-
Reaction Conditions: Heat the mixture to reflux (typically 150-250°C, depending on the acid used) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a base (e.g., 10% NaOH solution) until precipitation is complete.
-
Purification: Filter the crude product, wash it with cold water, and dry it. Recrystallization from a suitable solvent (e.g., ethanol/water) will yield the purified 2-phenylbenzimidazole.
Self-Validation Check: The identity and purity of the final product should be confirmed by melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry. The absence of starting materials in the final product confirms the reaction's completion.
Modern Synthetic Innovations
While the Phillips-Ladenburg method is robust, modern drug discovery demands more efficient, milder, and environmentally friendly approaches. Recent advancements have focused on catalyst development and the use of alternative starting materials.[6]
-
Aldehyde Condensation: A highly efficient method involves the condensation of o-phenylenediamines with aldehydes.[6][7] This reaction often requires an oxidizing agent to facilitate the final aromatization step.[5][7] A variety of catalysts, including nanomaterials (e.g., ZnO-NPs, CoOₓ@NC-800), acid catalysts, and metal catalysts, have been developed to improve yields and reaction conditions.[6]
-
Microwave-Assisted Synthesis: The use of microwave irradiation has significantly reduced reaction times and often leads to higher yields compared to conventional heating methods.[5] This technique is particularly valuable for high-throughput synthesis in lead optimization campaigns.[5]
-
Green Chemistry Approaches: Environmentally benign protocols, such as using water as a solvent, employing recyclable catalysts, and conducting reactions under solvent-free conditions, are gaining prominence.[6][8] For example, grinding o-phenylenediamine and an aldehyde with a catalytic amount of acetic acid in a mortar and pestle can produce benzimidazoles in high yields.[8]
Logical Workflow for Benzimidazole Synthesis
Caption: A generalized workflow for the synthesis and validation of benzimidazole derivatives.
Mechanisms of Action: A Tale of Versatility
The benzimidazole scaffold's ability to interact with a multitude of biological targets underpins its broad spectrum of pharmacological activities.[1] The specific mechanism of action is intricately linked to the nature and position of substituents on the core structure.
Anticancer Activity
Benzimidazole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer.[3][9]
-
Tubulin Polymerization Inhibition: This is a hallmark mechanism for many benzimidazole-based drugs.[10] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase, mitotic catastrophe, and ultimately, apoptosis.[9][10][11] This mechanism is particularly effective against rapidly dividing cancer cells.[9] Repurposed anthelmintic drugs like mebendazole and albendazole exhibit their anticancer effects through this pathway.[9][12]
-
Kinase Inhibition: Many benzimidazoles act as inhibitors of various protein kinases that are crucial for cancer cell signaling, proliferation, and survival.[3][] For instance, binimetinib is a MEK inhibitor, and abemaciclib is a CDK4/6 inhibitor, both of which are FDA-approved for treating specific cancers.[3][]
-
Topoisomerase Inhibition: Certain derivatives, such as bis-benzimidazoles, can intercalate with DNA or inhibit topoisomerase enzymes, which are essential for DNA replication and repair.[3][13] This leads to DNA damage and cell death.[10]
-
PARP Inhibition: Veliparib and Rucaparib are examples of benzimidazole-based PARP inhibitors.[3] They disrupt DNA repair mechanisms in cancer cells, particularly those with BRCA mutations, leading to synthetic lethality.[3]
Signaling Pathway: Benzimidazole as a Tubulin Inhibitor
Caption: Disruption of microtubule dynamics by benzimidazole derivatives leading to apoptosis.
Antimicrobial and Anthelmintic Activity
The initial therapeutic success of benzimidazoles was in the realm of infectious diseases.
-
Anthelmintic Action: The primary mechanism for anthelmintic benzimidazoles like albendazole and mebendazole is the inhibition of microtubule polymerization by binding to the parasite's β-tubulin.[11][12] This disrupts cellular processes like glucose uptake and leads to the death of the worm.[11][12]
-
Antibacterial Action: The structural similarity of the benzimidazole scaffold to purine allows these compounds to act as competitive inhibitors in bacterial metabolic pathways. They can interfere with the biosynthesis of nucleic acids and proteins, thereby inhibiting bacterial growth. Some derivatives also target β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid synthesis.[14]
-
Antifungal Action: Some benzimidazoles inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes, leading to cell lysis.[15]
Other Pharmacological Activities
The versatility of the benzimidazole scaffold extends to numerous other therapeutic areas:
-
Proton Pump Inhibitors (PPIs): Drugs like omeprazole and lansoprazole are irreversible inhibitors of the H+/K+-ATPase (proton pump) in gastric parietal cells, effectively reducing gastric acid secretion.[]
-
Antihypertensive Agents: Certain benzimidazoles act as angiotensin II type 1 (AT1) receptor antagonists, blocking the vasoconstrictive effects of angiotensin II and lowering blood pressure.[]
-
Antihistamines: Some derivatives are histamine H1 receptor antagonists, used to treat allergic reactions.[]
-
Anti-inflammatory Agents: Benzimidazoles can exhibit anti-inflammatory effects through various mechanisms, including the inhibition of enzymes like fumarate reductase.[11]
Therapeutic Applications and Structure-Activity Relationships (SAR)
The broad pharmacological profile of benzimidazoles has led to the development of numerous FDA-approved drugs and a vast library of investigational compounds.[1] Understanding the structure-activity relationship (SAR) is crucial for designing novel derivatives with enhanced potency and selectivity.[2][16]
| Drug Name | Therapeutic Class | Mechanism of Action | Key Structural Features |
| Omeprazole | Proton Pump Inhibitor | Irreversible H+/K+-ATPase inhibition | Methoxy groups on the benzimidazole and pyridine rings |
| Albendazole | Anthelmintic, Anticancer | β-tubulin polymerization inhibitor | C5-propylthio and C2-methylcarbamate substituents |
| Mebendazole | Anthelmintic, Anticancer | β-tubulin polymerization inhibitor | C5-benzoyl and C2-methylcarbamate substituents |
| Veliparib | Anticancer | PARP inhibitor | C2-carboxamide derivative |
| Abemaciclib | Anticancer | CDK4/6 inhibitor | Complex substitution at N1 and C2 positions |
| Binimetinib | Anticancer | MEK inhibitor | Fluorinated phenylamino substituent |
SAR Insights:
-
Position 2: Substitutions at the C2 position are critical for modulating biological activity. Aromatic or heteroaromatic rings often enhance anticancer and antimicrobial properties. The methylcarbamate group is a classic feature of anthelmintic benzimidazoles.[13]
-
Position 1 (N1): Substitution at the N1 position can significantly impact potency and pharmacokinetic properties. Large, flexible substituents can improve binding to certain targets.
-
Benzene Ring (Positions 5 and 6): Modifications on the benzene portion of the scaffold can influence solubility, metabolic stability, and target selectivity. Electron-withdrawing or electron-donating groups can fine-tune the electronic properties of the entire molecule.
Future Directions and Conclusion
The benzimidazole scaffold continues to be a highly fruitful area of research in drug discovery.[1] The focus is now shifting towards the development of highly selective agents, the exploration of novel mechanisms of action, and the repurposing of existing benzimidazole drugs for new indications, particularly in oncology.[10][12] The chemical versatility and proven therapeutic value of this privileged core ensure that it will remain a central theme in the development of next-generation medicines.[16] By understanding the intricate relationship between structure, synthesis, and biological function, researchers can continue to unlock the full therapeutic potential of the benzimidazole scaffold.
References
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. Available at: [Link]
-
SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry. Available at: [Link]
-
Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. Available at: [Link]
-
Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. Technology Networks. Available at: [Link]
-
Anthelmintics Benzimidazole derivatives. YouTube. Available at: [Link]
-
Benzimidazole and Benzimidazole Derivatives as Anticancer Scaffolds: A Review of Synthetic Approaches. PubMed. Available at: [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. Available at: [Link]
-
Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. Preprints.org. Available at: [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PMC. Available at: [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. ResearchGate. Available at: [Link]
-
Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available at: [Link]
-
Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. MDPI. Available at: [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis of Benzimidazole Derivatives Microwave Synthesis Approach.pptx. Slideshare. Available at: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI. Available at: [Link]
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Benzimidazole Derivatives Microwave Synthesis Approach.pptx [slideshare.net]
- 6. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 13. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 14. mdpi.com [mdpi.com]
- 15. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzimidazole and Benzimidazole Derivatives as Anticancer Scaffolds: A Review of Synthetic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(4-Piperidinyl)-1H-benzimidazole molecular weight and formula
An In-depth Technical Guide to 1-(4-Piperidinyl)-1H-benzimidazole: Molecular Characteristics, Synthesis, and Pharmacological Context
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The document details its core molecular attributes, including its precise molecular weight and formula, and presents a thorough examination of its physicochemical properties. A detailed exemplar synthetic protocol is provided, contextualized with mechanistic rationale to explain the underlying chemical principles. Furthermore, this guide explores the pharmacological significance of the benzimidazole and piperidine scaffolds, elucidating how their combination in this molecule informs its potential applications in drug discovery. Visualizations of experimental workflows and structure-activity relationships are included to facilitate a deeper understanding of the compound's scientific context.
Core Molecular Attributes
This compound is a bifunctional molecule that marries the rigid, aromatic benzimidazole ring system with the flexible, saturated piperidine ring. This unique combination underpins its chemical behavior and pharmacological potential.
Chemical Structure and Identifiers
The structural identity of this compound is unequivocally defined by its molecular formula and various chemical nomenclature systems.
-
IUPAC Name: 1-(piperidin-4-yl)-1H-benzimidazole[1]
-
CAS Number: 83763-11-5[1]
-
Canonical SMILES: C1CNCCC1N2C=NC3=CC=CC=C32[1]
-
InChI Key: QYCKVZZMAXDBHQ-UHFFFAOYSA-N[1]
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems, influencing everything from solubility to membrane permeability. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 201.27 g/mol | PubChem[1] |
| Exact Mass | 201.126597491 Da | PubChem[1] |
| XLogP3-AA (Lipophilicity) | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 29.9 Ų | PubChem[1] |
Synthesis and Mechanistic Rationale
The synthesis of benzimidazole derivatives is a well-established area of organic chemistry. These compounds are commonly prepared through the condensation of o-phenylenediamines with carboxylic acids or their derivatives, a process that typically requires high temperatures and strong acid catalysts.[3]
Exemplar Synthetic Protocol: Synthesis of the Isomer 2-(Piperidin-4-yl)-1H-benzimidazole
While this guide focuses on the 1-substituted isomer, a validated protocol for the closely related 2-substituted isomer provides significant insight into the practical chemistry involved. The synthesis of 2-(piperidin-4-yl)-1H-benzo[d]imidazole can be achieved via the Phillips-Ladenburg reaction.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine piperidine-4-carboxylic acid (1.0 eq) and o-phenylenediamine (1.0 eq).
-
Solvent and Catalyst Addition: Add toluene to the flask to create a slurry, followed by the addition of p-Toluenesulfonic acid (p-TsOH) (0.2 eq) as a catalyst.
-
Reaction: The reaction mixture is heated to reflux for approximately 3-4 hours.[4] Progress can be monitored using Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, the mixture is cooled to room temperature. The resulting solid precipitate is collected by filtration.
-
Purification: The crude product is washed with a non-polar solvent (e.g., hexane) to remove residual starting materials and dried to yield the final product.[4] Further purification can be achieved by recrystallization if necessary.
Mechanistic Considerations
The use of p-TsOH is critical; it acts as an acid catalyst that protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the amino groups of o-phenylenediamine. The subsequent intramolecular cyclization and dehydration (driven by the high temperature and facilitated by the catalyst) results in the formation of the stable benzimidazole ring.
Causality Note: The choice of toluene as a solvent is strategic. It is non-reactive and has a boiling point suitable for driving the dehydration step of the condensation reaction.
Synthetic Workflow Visualization
The following diagram illustrates the key stages of the synthesis process described.
Caption: A workflow diagram for the synthesis of a piperidinyl-benzimidazole isomer.
Pharmacological Significance and Applications
The this compound scaffold is of high interest to drug development professionals due to the established pharmacological activities of its constituent parts.
The Benzimidazole Scaffold in Drug Discovery
Benzimidazole and its derivatives are considered "privileged structures" in medicinal chemistry. This is due to their ability to interact with a wide array of biological targets, leading to diverse pharmacological effects including anticancer, antimicrobial, antiviral, and antiprotozoal activities.[4] The planar benzimidazole ring can participate in π-π stacking and hydrogen bonding interactions within enzyme active sites and receptors.[5]
The Role of the Piperidine Moiety
The piperidine ring is a common feature in many centrally active drugs. Its inclusion in a molecule can significantly influence pharmacokinetic properties.[6] The basic nitrogen atom of the piperidine ring allows for salt formation, which can improve aqueous solubility and bioavailability. Furthermore, the piperidine moiety can impact a compound's ability to cross the blood-brain barrier and can serve as a key interaction point with target receptors.[6]
Therapeutic Potential
The combination of these two scaffolds suggests a broad range of potential applications. Related compounds based on the 2-(piperidin-4-yl)-1H-benzimidazole structure have been investigated for their potent antihistaminic and antiallergic properties.[7] Moreover, the broader class of benzimidazole-piperidine compounds, sometimes referred to as "orphines," has been explored for applications ranging from synthetic opioids to antipsychotics, underscoring the scaffold's versatility in targeting the central nervous system.[8]
Structure-Activity Relationship Visualization
The logical relationship between the molecule's structure and its potential biological function is depicted below.
Caption: Relationship between molecular structure and potential bioactivity.
Conclusion
This compound is a molecule with a well-defined chemical structure and properties that make it a compelling scaffold for further investigation in drug discovery. Its synthesis is achievable through established chemical methods, and the combination of the pharmacologically significant benzimidazole core with the property-modulating piperidine ring suggests a high potential for developing novel therapeutic agents. This guide serves as a foundational resource for researchers aiming to explore and leverage the unique characteristics of this compound.
References
-
2-(4-Piperidinyl)-1H-benzimidazole | CAS#:38385-95-4. (2024). Chemsrc. [Link]
-
This compound | C12H15N3 | CID 3019262. PubChem. [Link]
-
Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Cheméo. [Link]
-
2-(Piperidin-4-YL)-1H-benzo[D]imidazole. PharmaCompass.com. [Link]
- 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity.
-
2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810. PubChem. [Link]
-
List of orphine opioids. Wikipedia. [Link]
-
Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1- (piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Semantic Scholar. [Link]
-
Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). World Scientific News. [Link]
-
Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. ResearchGate. [Link]
Sources
- 1. This compound | C12H15N3 | CID 3019262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 83763-11-5 [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. worldscientificnews.com [worldscientificnews.com]
- 5. 1H-Benzimidazole (CAS 51-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. CAS 38385-95-4: 2-(Piperidin-4-yl)-1H-benzimidazole [cymitquimica.com]
- 7. NO303014B1 - 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity - Google Patents [patents.google.com]
- 8. List of orphine opioids - Wikipedia [en.wikipedia.org]
Technical Guide: Solubility and Stability of 1-(4-Piperidinyl)-1H-benzimidazole
This guide provides an in-depth technical analysis of 1-(4-Piperidinyl)-1H-benzimidazole , focusing on its physicochemical properties, solubility behavior, and stability profile. It is designed for researchers and formulation scientists requiring precise data for experimental design and drug development.
Executive Summary & Compound Identity
This compound is a bicyclic heterocycle often utilized as a pharmacophore scaffold in the synthesis of antihistamines (e.g., Mizolastine analogs) and antipsychotics. It is characterized by a benzimidazole ring fused to a piperidine moiety at the N1 position.
Critical Isomer Distinction: Researchers must distinguish this compound from its constitutional isomer, 2-(4-Piperidinyl)-1H-benzimidazole (CAS 38385-95-4), which is the key intermediate for the drug Bilastine . The properties listed below are specific to the N1-substituted isomer (CAS 83763-11-5).
Physicochemical Profile
| Parameter | Value / Description | Source/Note |
| CAS Number | 83763-11-5 | Verified Identifier |
| Molecular Formula | C₁₂H₁₅N₃ | |
| Molecular Weight | 201.27 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| pKa (Piperidine NH) | ~10.8 (Estimated) | Strong base (Secondary amine) |
| pKa (Benzimidazole N3) | ~5.6 (Estimated) | Weak base (Pyridine-like) |
| LogP | 1.50 | Moderate Lipophilicity |
| H-Bond Donors | 1 (Piperidine NH) | |
| H-Bond Acceptors | 2 (Benzimidazole N3, Piperidine NH) |
Solubility Profile
The solubility of this compound is heavily dependent on pH due to its dibasic nature.
pH-Dependent Aqueous Solubility
The compound exhibits pH-dependent solubility governed by the ionization of the piperidine and benzimidazole nitrogens.
-
pH < 4.0 (High Solubility): The molecule exists predominantly as a dication (protonation of both Piperidine-NH and Benzimidazole-N3). Solubility is maximal (>50 mg/mL).
-
pH 6.0 – 9.0 (Moderate Solubility): The benzimidazole moiety deprotonates, leaving the monocationic piperidine. Solubility is moderate but lower than in acidic media.
-
pH > 11.0 (Low Solubility): The molecule exists as a free base. Solubility is minimal (predicted < 1 mg/mL), driven solely by the lipophilicity of the scaffold.
Organic Solvent Compatibility
| Solvent | Solubility Rating | Application |
| DMSO | High (>100 mg/mL) | Stock solutions for bioassays |
| Methanol | High (>50 mg/mL) | Analytical sample preparation |
| Ethanol | Moderate-High | Formulation co-solvent |
| Dichloromethane | Moderate | Extraction / Synthesis workup |
| Water (Neutral) | Low | Not recommended for stock solutions |
| 0.1 N HCl | High | Aqueous stock preparation |
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
To determine precise solubility in a specific buffer:
-
Preparation: Add excess solid compound to 5 mL of the target solvent (e.g., Phosphate Buffer pH 7.4) in a glass vial.
-
Agitation: Shake at 25°C ± 0.5°C for 24 hours using an orbital shaker.
-
Equilibration: Allow the solution to stand for 4 hours to ensure sedimentation of undissolved particles.
-
Filtration: Filter the supernatant through a 0.45 µm PVDF or PTFE syringe filter. Note: Discard the first 1 mL of filtrate to account for filter adsorption.
-
Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Stability Profile
The stability of this compound is dictated by the oxidative susceptibility of the secondary amine and the hydrolytic stability of the N-C bond.
Degradation Pathways
-
Oxidation (Primary Risk): The secondary amine on the piperidine ring is susceptible to oxidation, forming N-oxides or hydroxylamines, especially in solution under ambient air.
-
Hydrolysis: The N1-C(piperidine) bond is chemically robust and generally resistant to hydrolysis under standard acidic or basic conditions.
-
Photolysis: The benzimidazole chromophore absorbs UV light, making the solid and solution states potentially sensitive to photodegradation over extended periods.
Stability-Indicating Analytical Workflow
The following diagram outlines the logic for establishing the stability profile of the compound.
Caption: Workflow for forced degradation studies to establish the stability profile of the target benzimidazole derivative.
Protocol: Forced Degradation (Stress Testing)
Perform these tests to validate the stability of your specific batch or formulation.
-
Acid Stress: Dissolve 10 mg in 10 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Expected Result: < 2% degradation (Stable).
-
-
Base Stress: Dissolve 10 mg in 10 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.
-
Expected Result: < 2% degradation (Stable).
-
-
Oxidative Stress: Dissolve 10 mg in 10 mL of 3% H₂O₂. Store at Room Temperature for 4 hours.
-
Expected Result:High Risk. Monitor for N-oxide formation (M+16 peak in LC-MS).
-
-
Thermal Stress (Solid): Place 50 mg of solid in an open vial at 60°C for 7 days.
Handling, Storage, and Analytical Methods
Storage Protocols
To maximize shelf-life and maintain >99% purity:
-
Temperature: Store at -20°C for long-term storage; 2-8°C is acceptable for short-term (< 1 month).
-
Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidative degradation of the piperidine ring.
-
Container: Amber glass vials with PTFE-lined caps to protect from light and moisture.
-
Hygroscopicity: The hydrochloride salt form (if used) is often hygroscopic; store with desiccants.
HPLC Method for Purity Assessment
This method separates the parent compound from common synthetic impurities and oxidative degradants.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (Benzimidazole absorption max) |
| Retention Time | ~8-10 min (Estimated based on LogP) |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3019262, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for Benzimidazole Derivatives. Retrieved from [Link]
Sources
Spectroscopic Data of 1-(4-Piperidinyl)-1H-benzimidazole: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 1-(4-Piperidinyl)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the structural characterization of this molecule using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Introduction
This compound (C₁₂H₁₅N₃, Molar Mass: 201.27 g/mol ) is a molecule that incorporates two key pharmacophores: the benzimidazole ring and a piperidine moiety.[1][2] The benzimidazole scaffold is a prominent feature in a variety of biologically active compounds, including antiviral, antimicrobial, and anticancer agents.[3] The piperidine ring is also a common structural motif in many pharmaceuticals, influencing properties such as solubility, lipophilicity, and receptor binding. A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which is a critical step in any drug discovery and development pipeline.
This guide will present and interpret the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The experimental protocols described herein are based on standard laboratory practices and are designed to be self-validating.
Molecular Structure and Numbering
The structural integrity of any spectroscopic analysis relies on a clear and consistent atom numbering system. The following diagram illustrates the chemical structure and the numbering convention used throughout this guide for the interpretation of spectroscopic data.
Sources
understanding the structure-activity relationship (SAR) of benzimidazoles
Executive Summary: The Purine Bioisostere
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry due to its high degree of bioisosterism with the purine nucleus (specifically adenine and guanine). This structural similarity allows benzimidazole derivatives to interact promiscuously yet selectively with a vast array of biopolymers, including enzymes, receptors, and DNA.
For the drug developer, understanding the benzimidazole Structure-Activity Relationship (SAR) is an exercise in balancing lipophilicity (for membrane permeability) with electronic density (for target affinity). This guide dissects the scaffold to provide actionable insights for rational drug design.
Structural Anatomy & Physicochemical Properties[1][2][3]
The core structure is a fusion of a benzene ring and an imidazole ring.[1][2][3] Its amphoteric nature (pKa ~ 5.5 for the conjugate acid, pKa ~ 12.8 for the NH) allows it to function as both an acid and a base, a critical feature for solubility and binding.
Tautomerism: The Hidden Variable
One of the most overlooked aspects in benzimidazole SAR is the annular tautomerism between N1 and N3. In unsubstituted benzimidazoles, the hydrogen atom oscillates rapidly.
-
Implication: Substituents at positions 5 and 6 are equivalent in the solution state unless the N1 position is substituted.
-
Design Rule: Once N1 is alkylated/arylated, the symmetry breaks. A substituent at position 5 is distinct from position 6, often leading to dramatic differences in metabolic stability and potency.
SAR Vector Analysis
The scaffold can be divided into three primary vectors for optimization:
| Vector | Position | Primary Function in SAR | Chemical Strategy |
| The Anchor | C-2 | Potency & Selectivity | This is the primary determinant of target affinity. Heterocyclic or carbamate groups here often drive the mechanism of action (e.g., Anthelmintics). |
| The Shield | C-5 / C-6 | Metabolic Stability | Electron-withdrawing groups (EWGs) here (e.g., -F, -Cl, -CF3) block metabolic oxidation and modulate pKa. |
| The Tail | N-1 | Solubility & PK | Alkylation here locks the tautomer. Long chains or polar groups improve solubility and bioavailability. |
Visualizing the SAR Landscape
The following diagram maps the decision logic for optimizing benzimidazole derivatives based on therapeutic intent.
Figure 1: Strategic optimization vectors for the benzimidazole scaffold across major therapeutic classes.
Mechanistic Case Studies: The "Why" Behind the Structure
Anthelmintics: The Tubulin Trap
Drugs like Albendazole and Mebendazole rely on a specific SAR feature: the C-2 carbamate moiety.
-
Mechanism: These compounds bind to the colchicine-sensitive site of
-tubulin in helminths. -
Critical SAR: The C-2 carbamate forms hydrogen bonds with residue Glu198 of
-tubulin. Resistance often arises from an E198A mutation, disrupting this bond [1]. -
Lipophilicity: Substituents at C-5 (e.g., propylthio in albendazole) are essential to penetrate the parasite's cuticle.
Proton Pump Inhibitors (PPIs): The Acid-Activated Prodrug
Omeprazole represents a masterpiece of chemical engineering. It is a prodrug that is inactive at neutral pH but activates rapidly in the acidic environment of the parietal cell.
-
Mechanism: The C-2 sulfinyl group is acid-labile. Under low pH (pH < 4), it rearranges to a cyclic sulfenamide.
-
The Warhead: This cyclic sulfenamide is a highly reactive electrophile that forms a covalent disulfide bond with Cys813 of the H+/K+ ATPase, permanently disabling the pump [2].
Figure 2: The acid-catalyzed activation cascade of benzimidazole proton pump inhibitors.
Experimental Protocols
To validate SAR hypotheses, one must synthesize derivatives and test them in self-validating assays.
Synthesis: The Phillips Condensation (Optimized)
The Phillips condensation is the industry standard for generating C-2 substituted benzimidazoles.
Objective: Synthesize 2-substituted benzimidazole from o-phenylenediamine (OPD) and a carboxylic acid.
Protocol:
-
Reagents: Mix 1.0 eq of o-phenylenediamine and 1.1 eq of the desired carboxylic acid (or aldehyde) in 4N HCl (aqueous).
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 4–8 hours.
-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the diamine spot.
-
-
Neutralization: Cool the solution to room temperature. Slowly add Ammonium Hydroxide (NH4OH) until pH ~8–9.
-
Observation: A precipitate should form immediately upon basification.
-
-
Purification: Filter the precipitate. Recrystallize from ethanol/water or purify via column chromatography if necessary.
Why this works: The acid catalyst promotes the formation of the amide intermediate, followed by cyclodehydration to close the imidazole ring [3].
Bioassay: Tubulin Polymerization Inhibition
To test for anthelmintic or anticancer potential (targeting the colchicine site).
Protocol:
-
Preparation: Purify tubulin from bovine brain or purchase a commercial tubulin polymerization kit (fluorescence-based).
-
Incubation: Prepare a 96-well plate. Add test compounds (benzimidazole derivatives) at varying concentrations (0.1 µM – 100 µM). Include Nocodazole (positive control) and DMSO (vehicle control).
-
Initiation: Add tubulin reaction buffer containing GTP. Transfer to a plate reader pre-warmed to 37°C.
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.
-
Data Analysis: Plot the Vmax (rate of polymerization). Effective benzimidazoles will flatten the polymerization curve compared to the DMSO control.
References
-
Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. Source: Semantic Scholar (2021). URL:[Link]
-
Structure of proton pump inhibitors (PPIs) that contain benzimidazole. Source: ResearchGate.[4] URL:[Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL:[Link]
-
Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. Source: PubMed (2017). URL:[Link]
Sources
- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Piperidine-Benzimidazole Scaffold: Synergistic Design in Medicinal Chemistry
Executive Summary: The Power of Hybrid Scaffolds
In modern medicinal chemistry, the fusion of "privileged structures" is a dominant strategy to accelerate drug discovery. The benzimidazole core—a bioisostere of purine—and the piperidine moiety—a saturated nitrogen heterocycle—represent two such structures. When covalently linked, they form a synergistic scaffold that offers a unique balance of physicochemical properties (logP, pKa) and pharmacodynamic precision.
This guide analyzes the technical role of the piperidine moiety in modulating the bioactivity of benzimidazole derivatives.[1][2] It moves beyond basic structural descriptions to explore the causal mechanisms of binding affinity, metabolic stability, and synthetic accessibility.
Structural & Physicochemical Rationale[3][4]
The success of the piperidine-benzimidazole hybrid lies in the complementary nature of its components. A senior medicinal chemist must understand why this combination works before attempting synthesis.
The Benzimidazole Core (The Anchor)[5]
-
Role: Acts as the primary pharmacophore anchor via
stacking interactions (phenyl ring) and hydrogen bonding (imidazole NH donor/N acceptor). -
Limitation: High lipophilicity and poor aqueous solubility often hamper bioavailability.
The Piperidine Moiety (The Modulator)
-
Solubility Enhancement: The secondary amine (pKa ~11) provides a protonatable center at physiological pH, drastically improving aqueous solubility.
-
Target Engagement: The piperidine ring often occupies hydrophobic pockets (e.g., in GPCRs or kinases) while the nitrogen atom engages in critical ionic interactions with aspartate or glutamate residues in the receptor binding site.
-
Metabolic Handle: The nitrogen offers a versatile vector for derivatization (alkylation, acylation, sulfonylation) to tune metabolic stability and prevent rapid clearance.
Therapeutic Applications & Mechanistic Insights[3][6]
H1 Antihistamines: The GPCR Paradigm
The most commercially validated application of this scaffold is in H1 receptor antagonists (e.g., Astemizole , Bilastine ).
-
Mechanism: These drugs function as inverse agonists.[3] The benzimidazole core mimics the histamine imidazole ring, while the piperidine moiety extends into the receptor's solvent-accessible channel.
-
The Bilastine Evolution: Unlike Astemizole, which was withdrawn due to hERG channel blockade (cardiotoxicity), Bilastine utilizes a zwitterionic structure. The piperidine nitrogen is crucial here; it remains protonated, preventing blood-brain barrier (BBB) penetration via P-glycoprotein (P-gp) efflux, resulting in a "non-sedating" profile.
Oncology: Kinase & Tubulin Inhibition
Recent SAR studies highlight the scaffold's utility in cancer therapy.
-
Tubulin Binding: The piperidine ring acts as a spacer, positioning the benzimidazole deep within the colchicine-binding site of tubulin, disrupting microtubule polymerization.
-
Epigenetic Modulation: Astemizole has been repurposed to inhibit the EZH2-EED interaction in the Polycomb Repressive Complex 2 (PRC2), a target in lymphoma. The piperidine ring is essential for the steric disruption of this protein-protein interaction.
Anti-Inflammatory & Antimicrobial
Derivatives substituted at the piperidine nitrogen with sulfonyl or acyl groups show potent inhibition of NF-kB signaling and bacterial DNA gyrase. The piperidine ring provides the necessary flexibility to adopt the "U-shaped" conformation required for these binding modes.
Quantitative Data Summary
The following table summarizes key bioactivity data derived from recent SAR studies, highlighting the impact of piperidine functionalization.
| Compound Class | Target | Piperidine Modification | Activity Metric (IC50/Ki) | Key Insight |
| Bilastine | H1 Receptor | N-alkyl (ethoxyethyl) | Ki = 64 nM | High selectivity; P-gp substrate (No CNS effect). |
| Astemizole | H1 / hERG | N-benzyl | Ki = 4 nM (H1) | High potency but hERG liability due to lipophilicity. |
| Hybrid 6e | NF-kB / NO | Unsubstituted NH | IC50 = 0.86 µM | Potent NO inhibition in macrophages.[4] |
| Hybrid 164b | MCF-7 Cells | N-benzyl linked | IC50 = 7.01 µM | Cell cycle arrest in G2/M phase.[5] |
Synthetic Methodologies
To ensure reproducibility and high yield, we utilize a Phillips Condensation variant optimized for piperidine precursors. This protocol avoids the harsh conditions of polyphosphoric acid (PPA) by using p-Toluenesulfonic acid (p-TsOH) as a catalyst.
Protocol: Synthesis of 2-(piperidin-4-yl)-1H-benzimidazole[8][9][10]
-
Objective: Create the core scaffold from o-phenylenediamine and piperidine-4-carboxylic acid.
-
Scale: 10 mmol.
Step-by-Step Methodology:
-
Reagent Prep: In a 100 mL round-bottom flask, combine o-phenylenediamine (1.08 g, 10 mmol) and piperidine-4-carboxylic acid (1.29 g, 10 mmol).
-
Catalyst Addition: Add p-TsOH (3.4 g, 20 mmol) and Toluene (15 mL). Note: Toluene acts as an azeotropic agent to remove water.
-
Reflux: Attach a Dean-Stark trap and reflux the mixture at 110°C for 4–6 hours. Monitor via TLC (System: CHCl3/MeOH 9:1).
-
Workup:
-
Cool reaction to room temperature.
-
Decant toluene.
-
Neutralize the residue with 10% NaHCO3 solution until pH ~8.
-
The solid product will precipitate.
-
-
Purification: Filter the precipitate and wash with cold water. Recrystallize from Ethanol/Water (1:1).
-
Yield Expectation: 75–85% as a pale beige solid.
Functionalization (N-Alkylation)
To attach the side chains (e.g., for Bilastine analogs):
-
Dissolve the intermediate (Step 5) in DMF.
-
Add K2CO3 (2.0 equiv) and the alkyl halide (1.1 equiv).
-
Stir at 80°C for 12 hours.
-
Pour into ice water to precipitate the N-alkylated product.
Visualization of Workflows
Synthetic Pathway Diagram
This diagram illustrates the logical flow from precursors to the final functionalized drug candidate.
Figure 1: Step-wise synthesis of piperidine-benzimidazole hybrids via acid-catalyzed condensation and N-alkylation.
Mechanism of Action (H1 Receptor Interaction)
This diagram abstracts the molecular interactions between the scaffold and the H1 receptor binding pocket.
Figure 2: Pharmacophore mapping of the hybrid scaffold within the H1 receptor binding pocket.[6][7]
References
-
Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. PubMed Central. [Link]
-
Bilastine: new insight into antihistamine treatment. PubMed Central. [Link]
-
Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-yl). World Scientific News. [Link]
-
Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]
-
Astemizole - Ligand Page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
Sources
- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bilastine: new insight into antihistamine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worldscientificnews.com [worldscientificnews.com]
- 7. Synthesis and structure-activity relationships of a new series of benzimidazoles as H1-antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
LC-MS analytical method for 1-(4-Piperidinyl)-1H-benzimidazole purity testing
Application Note: High-Sensitivity LC-MS/MS Profiling of 1-(4-Piperidinyl)-1H-benzimidazole
Executive Summary & Context
This compound (CAS: 83763-11-5) is a critical pharmacophore and intermediate used in the synthesis of second-generation antihistamines (e.g., Mizolastine, Bilastine analogues) and antipsychotics.[1][2] In drug development, it frequently appears as a Process-Related Impurity (PRI) or a degradation product.[1][2][3]
The Analytical Challenge: This molecule presents a "perfect storm" for chromatographic difficulty:
-
High Polarity: The secondary amine on the piperidine ring reduces retention on standard C18 columns.[1][2]
-
Strong Basicity (pKa ~10): At standard acidic pH (formic acid), the molecule is positively charged, leading to severe interaction with residual silanols on silica columns.[2] This causes peak tailing, poor resolution, and carryover.[2]
-
MS Ionization: While it ionizes well in ESI(+), the high background noise from non-specific extraction methods can suppress the signal.[2]
The Solution: This protocol utilizes a Charged Surface Hybrid (CSH) C18 stationary phase.[1][2] Unlike traditional C18, CSH particles carry a low-level surface charge that repels protonated bases, effectively eliminating silanol interactions.[1][2] This allows for the use of MS-friendly acidic mobile phases (Formic Acid) while maintaining sharp, symmetric peaks.[1][2]
Physicochemical Profile
Understanding the molecule is the first step to successful method development.[2]
| Property | Value | Analytical Implication |
| Molecular Formula | C₁₂H₁₅N₃ | Basis for Isotope Pattern calculation.[1][2] |
| Monoisotopic Mass | 201.1266 Da | Target for High-Res MS (Orbitrap/Q-TOF).[1][2] |
| [M+H]⁺ | 202.1339 m/z | Precursor ion for MRM optimization.[1][2] |
| pKa (Calculated) | ~10.0 (Piperidine N)~5.5 (Benzimidazole N3) | Molecule is doubly protonated at pH < 3.[1][2] |
| LogP | ~1.5 | Moderately lipophilic; requires organic gradient.[1][2] |
| Solubility | MeOH, DMSO, Acidic Water | Critical: Do not dissolve pure standard in 100% Acetonitrile (precipitation risk).[2] |
Analytical Workflow
The following diagram outlines the end-to-end workflow, from sample preparation to data processing.
Figure 1: End-to-end analytical workflow for trace impurity analysis.
Detailed Chromatographic Protocol
This method is optimized for robustness and transferability between QC labs.[1][2]
Instrumentation & Column
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex Triple Quad).[2]
-
Column: Waters XSelect CSH C18 XP, 2.5 µm, 2.1 x 100 mm (or equivalent charged-surface column).[1][2]
-
Column Temp: 40°C.
Mobile Phase
-
Solvent A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).
Gradient Program
| Time (min) | % A | % B | Flow Rate (mL/min) | Curve |
| 0.00 | 95 | 5 | 0.4 | Initial |
| 1.00 | 95 | 5 | 0.4 | Hold (Trapping) |
| 6.00 | 10 | 90 | 0.4 | Linear Gradient |
| 7.50 | 10 | 90 | 0.4 | Wash |
| 7.60 | 95 | 5 | 0.4 | Return |
| 10.00 | 95 | 5 | 0.4 | Re-equilibration |
Mass Spectrometry Parameters
Source Settings (ESI Positive)
-
Gas Temp: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer: 45 psi[2]
-
Capillary Voltage: 3500 V
-
Sheath Gas: 350°C at 11 L/min
MRM Transitions (Multiple Reaction Monitoring)
The fragmentation pathway relies on the cleavage of the bond between the piperidine ring and the benzimidazole moiety.[2]
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Dwell (ms) | Type |
| Target | 202.1 | 119.1 | 25 | 100 | Quantifier |
| Target | 202.1 | 84.1 | 35 | 100 | Qualifier |
| Target | 202.1 | 92.1 | 40 | 100 | Qualifier |
-
Quantifier Logic (119.1): Corresponds to the benzimidazole cation [C₇H₅N₂]⁺ + H.[1][2] This is the most stable fragment.[1][2]
-
Qualifier Logic (84.1): Corresponds to the piperidine ring fragment [C₅H₁₀N]⁺.[2]
Fragmentation Pathway Diagram
Figure 2: Proposed MS/MS fragmentation pathway for MRM transition selection.
Method Validation & System Suitability
To ensure the trustworthiness of your data, the following criteria must be met before running sample batches.
-
System Suitability Test (SST):
-
Linearity:
-
Carryover Check:
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Secondary silanol interactions.[1][2] | Ensure column is CSH or "High pH Stable."[1][2] Increase Buffer concentration to 20mM. |
| Low Sensitivity | Ion suppression from matrix.[1][2] | Switch sample diluent to 90:10 Water:MeCN.[1][2] Avoid 100% organic injection solvents.[1][2] |
| Retention Time Shift | pH fluctuation in Mobile Phase A. | Use fresh Ammonium Formate. pH is critical for the ionization state of the piperidine nitrogen.[2] |
| Split Peaks | Solvent mismatch. | The sample solvent is stronger than the initial gradient.[2] Dilute sample in Mobile Phase A. |
References
-
PubChem. (2023).[1][2] this compound Compound Summary. National Library of Medicine.[1][2] Link[1][2]
-
European Medicines Agency (EMA). (2006).[1][2] ICH Topic Q3A (R2) Impurities in New Drug Substances.[1][2]Link
-
Waters Corporation. (2020).[1][2] Charged Surface Hybrid (CSH) Technology for Basic Compounds.[1][2]Link[1][2]
-
Sielc Technologies. (2018).[1][2] HPLC Separation of this compound.[1][2][4]Link
Disclaimer: This protocol is intended for research and development purposes. All methods should be validated according to local regulatory guidelines (e.g., USP <1225> or ICH Q2) before use in a GMP environment.
Sources
- 1. 1,3-Dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one | C12H15N3O | CID 88638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nelsonlabs.com [nelsonlabs.com]
- 4. This compound | SIELC Technologies [sielc.com]
Application Note & Protocol: A Strategic Workflow for the Development of Novel c-Myc Inhibitors Derived from Benzimidazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The c-Myc oncogene, a master regulator of cellular proliferation, metabolism, and apoptosis, is deregulated in a vast majority of human cancers, making it a prime target for therapeutic intervention.[1][2][3] Historically, c-Myc has been deemed "undruggable" due to its intrinsically disordered nature and lack of a defined binding pocket.[1][4] However, recent advances have illuminated viable strategies for its inhibition, with a significant focus on disrupting its crucial interaction with its obligate binding partner, Max.[1][5] This application note provides a comprehensive, field-proven protocol for the systematic discovery and preclinical development of novel c-Myc inhibitors, leveraging the versatile benzimidazole chemical scaffold. This guide will navigate the user from the initial design and synthesis of a focused compound library through a rigorous cascade of in vitro and cell-based assays, culminating in lead optimization and essential ADME/Tox profiling.
Introduction: The Rationale for Targeting c-Myc with Benzimidazole Derivatives
The c-Myc protein is a transcription factor that, upon heterodimerization with Max, binds to E-box sequences in the promoter regions of target genes, driving the expression of a wide array of genes involved in cell cycle progression and metabolism. Its overexpression is a hallmark of many aggressive cancers.[1][3] The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its synthetic tractability and its ability to engage in various biological interactions.[6] Several studies have highlighted the potential of benzimidazole and related structures, such as biimidazoles, to act as anticancer agents, including by targeting DNA G-quadruplexes in the c-Myc promoter or by directly interfering with protein-protein interactions.[6][7] This protocol focuses on the latter, aiming to identify benzimidazole derivatives that disrupt the c-Myc/Max protein-protein interface.
The Drug Discovery Workflow: A Multi-Step Strategy
The development of a novel c-Myc inhibitor from a benzimidazole library is a multi-faceted process that requires a systematic and iterative approach. The following workflow outlines the key stages, from initial hit identification to the characterization of lead candidates.
Caption: A streamlined workflow for the discovery and development of novel c-Myc inhibitors.
Phase 1: Hit Identification
Design and Synthesis of a Benzimidazole Library
The initial step involves the creation of a focused library of benzimidazole derivatives. The design should be guided by computational modeling and existing knowledge of small molecules that bind to helix-loop-helix domains.
Causality: A diverse yet focused library increases the probability of identifying initial "hits" with the desired biological activity. Structure-activity relationship (SAR) studies of benzimidazole derivatives suggest that substitutions at the N1, C2, C5, and C6 positions significantly influence their biological activity.[8][9][10]
Protocol: General Synthesis of 1,2-Disubstituted Benzimidazoles
-
Condensation: React a series of substituted o-phenylenediamines with a variety of aromatic or aliphatic aldehydes in the presence of an oxidizing agent (e.g., sodium metabisulfite) to form the benzimidazole core.
-
N-Alkylation/Arylation: Alkylate or arylate the nitrogen at the 1-position using an appropriate alkyl or aryl halide in the presence of a base (e.g., potassium carbonate) to introduce diversity at this position.
-
Purification and Characterization: Purify each derivative using column chromatography and characterize the final products by NMR and mass spectrometry to confirm their structure and purity.
Primary Screening: AlphaLISA Assay for c-Myc/Max Interaction
A high-throughput screening (HTS) assay is essential to rapidly assess the inhibitory potential of the synthesized library. The AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a robust, bead-based immunoassay that is well-suited for studying protein-protein interactions.
Causality: This assay provides a sensitive and quantitative measure of the disruption of the c-Myc/Max interaction, allowing for the rapid identification of initial hits from a large compound library.
Protocol: AlphaLISA for c-Myc/Max Disruption
-
Reagent Preparation: Reconstitute recombinant His-tagged c-Myc and GST-tagged Max proteins in the assay buffer. Prepare AlphaLISA acceptor beads conjugated to an anti-GST antibody and donor beads conjugated to an anti-His antibody.
-
Compound Plating: Dispense the benzimidazole library compounds into a 384-well microplate at a final concentration range of 1-100 µM.
-
Protein Incubation: Add the His-c-Myc and GST-Max proteins to the wells and incubate to allow for their interaction in the presence of the test compounds.
-
Bead Addition: Add the acceptor and donor beads and incubate in the dark.
-
Signal Detection: In the absence of an inhibitor, the c-Myc/Max interaction brings the donor and acceptor beads into close proximity, resulting in a luminescent signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the signal. Read the plate using an AlphaScreen-compatible plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for the active compounds.
Phase 2: Hit-to-Lead
Secondary & Biophysical Assays: Surface Plasmon Resonance (SPR)
Hits identified from the primary screen require validation and further characterization of their binding kinetics. Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time data on the binding affinity and kinetics of a small molecule to a protein target.[11][12][13][14]
Causality: SPR confirms direct binding of the hit compounds to the c-Myc protein and provides crucial kinetic parameters (association and dissociation rates), which are often better correlated with clinical efficacy than simple affinity measurements.[13]
Protocol: SPR Analysis of Compound Binding to c-Myc
-
Chip Preparation: Immobilize recombinant c-Myc protein onto a sensor chip surface.
-
Compound Injection: Inject a series of concentrations of the hit compound over the chip surface.
-
Data Acquisition: Monitor the change in the refractive index at the chip surface in real-time to generate a sensorgram, which plots the binding response over time.[13]
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
| Compound ID | AlphaLISA IC50 (µM) | SPR KD (µM) |
| BZ-001 | 5.2 | 10.5 |
| BZ-007 | 1.8 | 2.1 |
| BZ-015 | 25.6 | >50 |
Table 1: Example data from primary and secondary screening assays.
Cell-Based Assays: Target Engagement & Phenotypic Effects
Validated hits must be assessed for their activity in a cellular context to ensure they can penetrate the cell membrane and engage with the target protein, leading to the desired biological effect.
Causality: Cell-based assays are critical for confirming on-target activity and for evaluating the phenotypic consequences of c-Myc inhibition, such as reduced cell proliferation and induction of apoptosis.[15][16]
Protocol: Cellular Assays for c-Myc Inhibition
-
Cell Viability Assay (e.g., CCK8/MTT): Treat c-Myc-dependent cancer cell lines (e.g., Burkitt's lymphoma, some lung and breast cancers) with a dose range of the validated hit compounds for 48-72 hours.[17] Measure cell viability to determine the half-maximal effective concentration (EC50).
-
Target Gene Expression Analysis (qPCR): Treat cells with the compounds at their EC50 concentration for 24 hours. Isolate RNA and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of known c-Myc target genes (e.g., CCND2, ODC1). A decrease in the expression of these genes indicates on-target activity.[18]
-
c-Myc Protein Level Analysis (Western Blot): Treat cells as in the qPCR experiment. Lyse the cells and perform a Western blot to assess the total c-Myc protein levels. Some inhibitors may induce the degradation of c-Myc.[16][18]
-
Apoptosis and Cell Cycle Analysis (Flow Cytometry): Treat cells with the compounds and stain with Annexin V/Propidium Iodide to quantify apoptosis. For cell cycle analysis, fix and stain cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[16] Inhibition of c-Myc is expected to induce cell cycle arrest and apoptosis.[7]
Caption: The c-Myc signaling pathway and the point of intervention for benzimidazole inhibitors.
Phase 3: Lead Optimization
Structure-Activity Relationship (SAR) Studies
The goal of lead optimization is to improve the potency, selectivity, and drug-like properties of the lead compounds through iterative chemical modifications.
Causality: SAR studies provide a rational basis for designing new analogs with improved characteristics by correlating specific structural changes with their effects on biological activity.[19][20]
Protocol: SAR-Guided Medicinal Chemistry
-
Identify Key Structural Features: Analyze the structure of the most potent lead compounds to identify key pharmacophores and regions that can be modified.
-
Synthesize Analogs: Systematically modify the lead structure by introducing different substituents at various positions of the benzimidazole ring and other parts of the molecule.[19]
-
Iterative Screening: Screen the newly synthesized analogs through the established assay cascade (AlphaLISA, SPR, cell-based assays) to evaluate the impact of the modifications.
-
Develop SAR Model: Build a qualitative or quantitative SAR model to guide the design of the next generation of compounds.
ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is crucial to identify and mitigate potential liabilities that could lead to late-stage drug failure.[21][22][23]
Causality: Favorable ADME/Tox properties are essential for a compound to be a viable drug candidate. Early profiling allows for the selection of compounds with a higher probability of success in clinical development.[24]
Protocol: In Vitro ADME/Tox Assays
-
Solubility: Determine the kinetic and thermodynamic solubility of the lead compounds in physiologically relevant buffers.
-
Metabolic Stability: Incubate the compounds with liver microsomes or hepatocytes to assess their metabolic stability.
-
Permeability: Use in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to predict intestinal absorption.
-
CYP450 Inhibition: Evaluate the potential of the compounds to inhibit major cytochrome P450 enzymes to assess the risk of drug-drug interactions.
-
Cytotoxicity: Determine the general cytotoxicity of the compounds in non-cancerous cell lines to assess their therapeutic window.
| Parameter | Compound BZ-007 | Compound BZ-007-A2 |
| Cell Viability EC50 (µM) | 3.5 | 0.8 |
| Microsomal Stability (t1/2, min) | 15 | 45 |
| Aqueous Solubility (µg/mL) | 5 | 25 |
Table 2: Example of lead optimization data comparing an initial lead with an improved analog.
Conclusion
The protocol outlined in this application note provides a comprehensive and scientifically rigorous framework for the discovery and preclinical development of novel c-Myc inhibitors based on the benzimidazole scaffold. By integrating rational library design, robust screening assays, detailed biophysical and cellular characterization, and early-stage ADME/Tox profiling, researchers can systematically advance promising hit compounds toward clinical candidacy. This strategic approach, grounded in a deep understanding of the underlying biology and medicinal chemistry principles, will be instrumental in the quest to develop effective therapies against c-Myc-driven cancers.
References
-
Dey, A., et al. (2021). MYC as a target for cancer treatment. PubMed. Available at: [Link]
- Google Patents. (2014). Small molecule c-myc inhibitors.
-
Bentham Science. (n.d.). The MYC Oncogene as a Cancer Drug Target. Retrieved from [Link]
-
Facchini, L. M., & Penn, L. Z. (1998). Analysis of c-Myc and Max binding to the c-myc promoter: evidence that autosuppression occurs via an indirect mechanism. PubMed. Available at: [Link]
-
Chen, S., et al. (2020). Drug-like biimidazole derivatives dually target c-MYC/BCL-2 G-quadruplexes and inhibit acute myeloid leukemia. PubMed. Available at: [Link]
- Kumar, A., et al. (2021). Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting. Journal of Biological Chemistry.
-
Amati, B., et al. (1993). Oncogenic activity of the c-Myc protein requires dimerization with Max. PubMed. Available at: [Link]
-
Drug Hunter. (2026). A New Approach to Drugging MYC: The Application of Translation-Inhibiting Interdictors To MYC-Driven Malignancies. Retrieved from [Link]
- American Association for Cancer Research. (2021). A first-in-class c-MYC inhibitor shows in vivo efficacy in lung cancer models and has appropriate drug-like characteristics. Cancer Research.
- Efferth, T., et al. (2021). Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells. MDPI.
-
ResearchGate. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Retrieved from [Link]
-
Frontiers in Oncology. (2017). Strategies to Inhibit Myc and Their Clinical Applicability. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules. Retrieved from [Link]
-
National Institutes of Health. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. Retrieved from [Link]
-
Prochownik, E. V. (2004). c-Myc as a therapeutic target in cancer. PubMed. Available at: [Link]
-
Roy, M. J., et al. (2020). Protein Ligand Interactions Using Surface Plasmon Resonance. PubMed. Available at: [Link]
-
National Institutes of Health. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Retrieved from [Link]
-
ResearchGate. (2015). Can anyone suggest me the ELISA method for detecting c-myc- MAX DNA interaction?. Retrieved from [Link]
-
Research and Reviews. (n.d.). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Retrieved from [Link]
-
Dove Medical Press. (2020). Identification of a Novel c-Myc Inhibitor 7594-0037 by Structure-Based Virtual Screening and Biological Evaluation in Multiple Myeloma. Retrieved from [Link]
-
Portland Press. (2023). A beginner's guide to surface plasmon resonance. Retrieved from [Link]
-
Bio-Rad. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Retrieved from [Link]
-
National Institutes of Health. (2013). Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics. Retrieved from [Link]
-
ResearchGate. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Retrieved from [Link]
-
Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]
-
Springer Medizin. (n.d.). MYC as a Target for Cancer Treatment: from Undruggable to Druggable?. Retrieved from [Link]
-
National Institutes of Health. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Retrieved from [Link]
-
Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. Retrieved from [Link]
-
ResearchGate. (2016). Structure activity relationship (SAR) of benzimidazole derivatives.... Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]
-
YouTube. (2024). Blocking MYC Protein: A Breakthrough Against Aggressive Cancers. Retrieved from [Link]
-
ResearchGate. (2020). Protein Ligand Interactions Using Surface Plasmon Resonance. Retrieved from [Link]
-
ACS Publications. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. Retrieved from [Link]
-
YouTube. (2023). What are the potential applications of MYC inhibition in oncology?. Retrieved from [Link]
-
Yadav, G., et al. (2015). Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. PubMed. Available at: [Link]
Sources
- 1. MYC as a target for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. c-Myc as a therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MYC as a Target for Cancer Treatment: from Undruggable to Druggable? | springermedizin.de [springermedizin.de]
- 5. Oncogenic activity of the c-Myc protein requires dimerization with Max - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug-like biimidazole derivatives dually target c-MYC/BCL-2 G-quadruplexes and inhibit acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. criver.com [criver.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. rroij.com [rroij.com]
- 20. researchgate.net [researchgate.net]
- 21. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 23. cellgs.com [cellgs.com]
- 24. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
Application Note: Development of Benzimidazole-Piperazine Conjugates as Antidiabetic Agents
Executive Summary
This guide outlines the rational design and development of benzimidazole-piperazine conjugates as potent antidiabetic agents. The benzimidazole moiety serves as a privileged scaffold mimicking biological nucleotides, while the piperazine ring acts as a lipophilic linker that enhances bioavailability and target affinity. This protocol focuses on dual-targeting strategies: inhibition of
Rational Drug Design & SAR
The structural hybridization of benzimidazole and piperazine is not arbitrary; it addresses specific limitations of current therapeutics.
-
The Benzimidazole Core: Acts as a bioisostere of the purine nucleus, allowing it to interact with the ATP-binding pockets of kinases and the active sites of glycosidases via
- stacking and hydrogen bonding (Residues: Phe, Trp). -
The Piperazine Linker: Provides a semi-rigid conformation that directs the distal aryl group into the hydrophobic sub-pockets of the target enzyme. It also improves the pharmacokinetic profile (solubility and LogP) compared to flexible alkyl chains.
-
Mechanism of Action: These conjugates typically function as competitive inhibitors . By occupying the catalytic site, they prevent the hydrolysis of complex carbohydrates (
-glucosidase) or the degradation of GLP-1 (DPP-4).
Pathway Visualization: Mechanism of Action
The following diagram illustrates the dual-inhibition pathway targeted by these conjugates.
Figure 1: Dual mechanism of action. The conjugate inhibits
Chemical Synthesis Protocol
Objective: Synthesize N-substituted benzimidazole-piperazine derivatives via a chloroacetyl linker. This method is preferred for its modularity and high yield.
Reagents Required[1][2][3][4][5][6]
-
o-Phenylenediamine derivatives[1]
-
Secondary amines (Piperazine derivatives)
-
Potassium carbonate (
) -
Solvents: DMF, Ethanol, Acetone
Step-by-Step Workflow
Step 1: Benzimidazole Core Formation
-
Dissolve o-phenylenediamine (10 mmol) and the appropriate aldehyde (10 mmol) in ethanol (20 mL).
-
Add sodium metabisulfite (
, 10 mmol) as an oxidant. -
Reflux for 4–6 hours. Monitor via TLC (Ethyl acetate:Hexane 3:7).
-
Pour into crushed ice, filter the precipitate, and recrystallize from ethanol.
Step 2: Linker Attachment (N-Alkylation)
-
Dissolve the synthesized benzimidazole (5 mmol) in anhydrous acetone/DMF.
-
Add anhydrous
(10 mmol) and stir for 30 minutes at room temperature (RT) to activate the N-H proton. -
Add chloroacetyl chloride (6 mmol) dropwise at 0°C.
-
Stir at RT for 3–5 hours.
-
Evaporate solvent and wash with water to obtain 2-(chloromethyl)-1H-benzimidazole.
Step 3: Piperazine Coupling
-
Dissolve the chloro-intermediate (2 mmol) in acetonitrile.
-
Add the substituted piperazine (2 mmol) and
(4 mmol). -
Reflux for 8–12 hours.
-
Purification: Evaporate solvent. Dissolve residue in
, wash with brine, and purify via silica gel column chromatography.
Synthetic Pathway Diagram
Figure 2: Modular synthesis pathway using a chloroacetyl linker strategy.
In Vitro Evaluation: -Glucosidase Inhibition Assay
Rationale: This assay measures the ability of the compound to prevent the hydrolysis of p-nitrophenyl-
Materials
-
Enzyme:
-Glucosidase (Saccharomyces cerevisiae, Sigma-Aldrich). -
Substrate: pNPG (p-Nitrophenyl-
-D-glucopyranoside). -
Buffer: Phosphate buffer (0.1 M, pH 6.8).
Protocol
-
Preparation: Dissolve test compounds in DMSO (Final concentration < 1% in well). Prepare serial dilutions (e.g., 1000
M to 1 M). -
Incubation:
-
Add 20
L of test compound to 96-well plate. -
Add 20
L of -glucosidase enzyme solution (0.5 U/mL). -
Incubate at 37°C for 15 minutes.
-
-
Reaction:
-
Add 20
L of pNPG substrate (5 mM). -
Incubate at 37°C for 20 minutes.
-
-
Termination: Stop reaction by adding 80
L of (0.2 M). -
Measurement: Read absorbance at 405 nm using a microplate reader.
Calculation
CalculateData Analysis & Interpretation
The following table summarizes expected outcomes for potent derivatives based on recent literature.
| Compound ID | R-Group (Benzimidazole) | R'-Group (Piperazine) | DPP-4 Inhibition (%) @ 100 | |
| Standard | Acarbose | N/A | 750.0 | N/A |
| BZP-1 | H | Methyl | 120.5 | 15% |
| BZP-4 | 2-Cl-Phenyl | Phenyl | 45.2 | 35% |
| BZP-7 | 2,4-Di-OH-Phenyl | 4-F-Phenyl | 8.4 | 68% |
Interpretation:
-
Compounds with electron-withdrawing groups (F, Cl) on the piperazine phenyl ring often show higher potency due to halogen bonding in the active site.
-
Hydroxyl groups on the benzimidazole side (BZP-7) significantly enhance activity, likely due to H-bonding with Asp/Glu residues in the catalytic triad.
References
-
Benzimidazole Deriv
-Glucosidase Inhibitors. ResearchGate. (2025). Describes the synthesis and IC50 evaluation of benzimidazole hydrazones. 6 -
Synthesis and Biological Evaluation of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. (2020).[2] Validates the piperazine scaffold for DPP-4 inhibition.[2][7][8] 8
-
Piperazine sulfonamides as DPP-IV inhibitors: Synthesis and docking. ResearchGate. (2025). Provides detailed SAR on piperazine substitution patterns. 7
-
Benzimidazole-propionitrile hybridiz
-glucosidase inhibitors. PMC. (2024). Offers a parallel synthetic protocol using piperidine bases.[4] 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent α-glucosidase inhibitors with benzimidazole-propionitrile hybridization; synthesis, bioassay and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
methods for synthesizing 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives
An Application Guide for the Synthesis of 1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one Derivatives
Introduction
The 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous pharmacologically active agents. Its unique three-dimensional arrangement allows for precise interactions with various biological targets. Notably, derivatives of this scaffold have emerged as potent inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases, making efficient and versatile synthetic access to these compounds a critical goal for drug discovery programs.[1][2]
This comprehensive guide details robust and field-proven methodologies for the synthesis of 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one and its derivatives. We move beyond simple step-by-step instructions to explain the underlying chemical principles and strategic considerations behind each protocol, empowering researchers to adapt and troubleshoot these methods for their specific molecular targets. The guide is structured around two primary convergent strategies and concludes with methods for diversification, providing a complete toolkit for chemists in the field.
Strategy 1: Convergent Synthesis via ortho-Phenylenediamine Intermediate
This approach is arguably the most widely employed and versatile strategy. It involves the initial coupling of the piperidine and phenyl fragments, followed by the crucial cyclization step to form the benzimidazolone ring. This convergent design allows for the late-stage introduction of diversity and provides excellent control over regiochemistry.
The overall workflow relies on a three-step sequence: Nucleophilic Aromatic Substitution (SNAr), nitro group reduction, and finally, carbonyl-mediated cyclization.
Caption: Workflow for the convergent synthesis strategy.
Protocol 1: Synthesis of tert-butyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate
Rationale: This protocol leverages a highly reliable sequence. The initial SNAr reaction is driven by the strong electron-withdrawing nature of the ortho-nitro group, which activates the aromatic ring for nucleophilic attack. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is critical; it prevents unwanted side reactions at this position and can be easily removed later for further derivatization.[3] Catalytic hydrogenation is a clean and efficient method for nitro group reduction, typically affording high yields of the desired diamine. Finally, 1,1'-Carbonyldiimidazole (CDI) is chosen as the cyclizing agent due to its high reactivity and the benign nature of its byproducts (imidazole and CO₂), simplifying purification.
Step A: Synthesis of tert-butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate
-
Reagents & Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-aminopiperidine-1-carboxylate (10.0 g, 50.0 mmol, 1.0 equiv.), 1-fluoro-2-nitrobenzene (5.8 mL, 55.0 mmol, 1.1 equiv.), and anhydrous Potassium Carbonate (K₂CO₃) (13.8 g, 100 mmol, 2.0 equiv.).
-
Solvent: Add 100 mL of anhydrous Dimethyl Sulfoxide (DMSO).
-
Reaction: Stir the suspension vigorously at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water. A yellow precipitate will form. Stir for 30 minutes.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water (3 x 100 mL), and dry under high vacuum. The product is typically of sufficient purity for the next step.
-
Expected Yield: >90%
-
Characterization: Confirm structure by ¹H NMR and MS.
-
Step B: Synthesis of tert-butyl 4-((2-aminophenyl)amino)piperidine-1-carboxylate
-
Reagents & Setup: To a heavy-walled hydrogenation vessel, add the nitroarylamine from Step A (15.0 g, 46.7 mmol) and 150 mL of methanol. Carefully add Palladium on Carbon (10 wt. % Pd/C, ~1.5 g, ~10 mol % loading, wet).
-
Reaction: Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (H₂) to 50 psi. Stir the mixture vigorously at room temperature. The reaction is exothermic. Monitor the hydrogen uptake.
-
Monitoring: The reaction is typically complete within 2-4 hours. Progress can be monitored by TLC (disappearance of the yellow starting material).
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol (2 x 50 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the diamine product, which may be an oil or a low-melting solid. This material is often used directly in the next step without further purification.
-
Expected Yield: >95%
-
Step C: Cyclization to 1-(Boc-piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
-
Reagents & Setup: Dissolve the crude diamine from Step B (~46.7 mmol) in 200 mL of anhydrous Tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.
-
Reaction: Add 1,1'-Carbonyldiimidazole (CDI) (8.3 g, 51.4 mmol, 1.1 equiv.) portion-wise over 10 minutes. Stir the reaction at room temperature overnight (12-16 hours).
-
Workup: Remove the THF under reduced pressure. Dissolve the residue in ethyl acetate (300 mL) and wash with 1M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate (2 x 100 mL), and brine (1 x 100 mL).
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution, e.g., 20-50% ethyl acetate in hexanes) to afford the pure title compound as a white solid.
-
Expected Yield: 80-90% over two steps.
-
Strategy 2: Post-Cyclization C-N Coupling
This linear strategy involves first synthesizing the benzimidazolone core and subsequently attaching the piperidine moiety via a metal-catalyzed cross-coupling reaction. This approach is particularly useful when the required ortho-phenylenediamine precursor is commercially available or more easily synthesized than the piperidine-substituted version.
The two premier methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Caption: Workflow for the C-N cross-coupling strategy.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[4][5] Its success hinges on the careful selection of a palladium catalyst, a sterically hindered phosphine ligand, and a suitable base. This combination facilitates a catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination. For this specific transformation, coupling the benzimidazolone nitrogen with a protected 4-iodopiperidine is highly effective. Using an iodide provides higher reactivity in the oxidative addition step compared to bromides or chlorides.
Step A: Synthesis of 1,3-dihydro-2H-benzo[d]imidazol-2-one
-
Reagents & Setup: In a round-bottom flask, combine o-phenylenediamine (10.8 g, 100 mmol) and urea (12.0 g, 200 mmol, 2.0 equiv.).
-
Reaction: Heat the mixture in an oil bath at 150-160 °C. The mixture will melt, and ammonia gas will evolve (ensure adequate ventilation in a fume hood). Continue heating for 2-3 hours until gas evolution ceases and the melt solidifies.
-
Workup: Cool the flask to room temperature. Add 100 mL of water and 10 mL of 2M HCl to the solid mass. Heat the mixture to boiling to dissolve impurities.
-
Isolation: Cool the mixture in an ice bath. Collect the crystalline product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Expected Yield: >85%
-
Step B: Buchwald-Hartwig Coupling
-
Reagents & Setup: To an oven-dried Schlenk tube, add 1,3-dihydro-2H-benzo[d]imidazol-2-one (1.34 g, 10.0 mmol, 1.0 equiv.), tert-butyl 4-iodopiperidine-1-carboxylate (3.42 g, 11.0 mmol, 1.1 equiv.), and Cesium Carbonate (Cs₂CO₃) (6.5 g, 20.0 mmol, 2.0 equiv.).
-
Catalyst System: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (183 mg, 0.2 mmol, 2 mol %) and Xantphos (347 mg, 0.6 mmol, 6 mol %).
-
Reaction: Seal the tube, evacuate, and backfill with argon (repeat 3 times). Add 50 mL of anhydrous 1,4-dioxane via syringe. Heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Isolation & Purification: Purify the residue by flash column chromatography (silica gel, gradient elution, e.g., 20-50% ethyl acetate in hexanes) to obtain the desired product.
Strategy 3: Diversification of the Core Scaffold
Once the core 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one scaffold is synthesized (and Boc-deprotected), the piperidine nitrogen becomes a key handle for introducing a wide array of functional groups to explore the structure-activity relationship (SAR).
Caption: Diversification pathways from the core scaffold.
Protocol 3: N-Acylation of the Piperidine Moiety
Step A: Boc Deprotection
-
Reagents & Setup: Dissolve the Boc-protected starting material (e.g., from Protocol 1 or 2) (5.0 g, 15.8 mmol) in Dichloromethane (DCM) (50 mL).
-
Reaction: Add Trifluoroacetic Acid (TFA) (12 mL, 158 mmol, 10 equiv.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup: Concentrate the mixture under reduced pressure. Add diethyl ether to precipitate the TFA salt of the amine. Filter and dry. To obtain the free base, dissolve the salt in water, basify with 2M NaOH to pH >10, and extract with DCM (3 x 50 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the deprotected amine.
Step B: Acylation
-
Reagents & Setup: Dissolve the deprotected amine (1.0 g, 4.6 mmol, 1.0 equiv.) in anhydrous DCM (20 mL). Add a base such as Diisopropylethylamine (DIPEA) (1.2 mL, 6.9 mmol, 1.5 equiv.).
-
Reaction: Cool the solution to 0 °C and add the desired acid chloride (e.g., 3-(2-chlorophenyl)propanoyl chloride) (5.1 mmol, 1.1 equiv.) dropwise. Stir at room temperature overnight.[1]
-
Workup: Quench the reaction with water (20 mL). Separate the layers and extract the aqueous layer with DCM. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Isolation & Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography or recrystallization.
Protocol 4: N-Alkylation via Reductive Amination
Step A: Boc Deprotection
-
Follow the procedure described in Protocol 3, Step A.
Step B: Reductive Amination
-
Reagents & Setup: To a solution of the deprotected amine (1.0 g, 4.6 mmol, 1.0 equiv.) in 1,2-dichloroethane (DCE) (25 mL), add the desired aldehyde or ketone (5.1 mmol, 1.1 equiv.) followed by a few drops of acetic acid.[6]
-
Reaction: Stir the mixture for 1 hour at room temperature to allow for iminium ion formation. Then, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.47 g, 6.9 mmol, 1.5 equiv.) portion-wise. Stir overnight at room temperature.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Stir for 30 minutes.
-
Isolation & Purification: Extract the mixture with DCM (3 x 30 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash chromatography.
Summary of Synthetic Strategies
| Strategy | Key Reaction | Starting Materials | Advantages | Disadvantages |
| 1: Convergent | SNAr & Ring Cyclization | 1-Fluoro-2-nitrobenzene, Boc-4-aminopiperidine | Highly convergent, robust, high-yielding, good for diversification. | Requires multi-step synthesis of the diamine intermediate. |
| 2: C-N Coupling | Buchwald-Hartwig Amination | o-Phenylenediamine, Urea, Boc-4-iodopiperidine | Utilizes commercially available starting materials, powerful C-N bond formation. | Requires optimization of catalyst system, potential for side reactions. |
| 3: Diversification | Acylation / Reductive Amination | Deprotected Core Scaffold | Excellent for generating libraries of analogs for SAR studies. | Dependent on the successful synthesis of the core scaffold. |
Conclusion
The synthesis of 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives is a well-established field with multiple reliable and scalable strategies. The convergent approach via an ortho-phenylenediamine intermediate offers excellent control and versatility, making it a preferred method for constructing complex derivatives. Alternatively, the post-cyclization C-N coupling strategy provides a valuable linear approach, particularly when key building blocks are readily available. By mastering these core protocols and the subsequent diversification techniques, researchers are well-equipped to generate novel molecular entities for advancing drug discovery and development programs.
References
-
Ouzidan, Y. et al. (2022). SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. Revues Scientifiques Marocaines.
-
Elder, J. et al. (2014). Benzo[D]imidazole derivatives of piperidine and piperazine. US Patent US8901304B1.
-
Li, Y. et al. (2021). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed.
-
Patel, D. et al. (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). World Scientific News.
-
Wang, J. et al. (2026). Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade. The Journal of Organic Chemistry.
-
Abdel-Wahab, B. F. et al. (2012). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Molecules.
-
Organic Chemistry Portal. Benzimidazolone synthesis. Organic Chemistry Portal.
-
Kavitha, M. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society.
-
Kaur, H. et al. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry.
-
Abdel-Wahab, B. F. et al. (2012). Scheme 1: Synthetic route for the preparation of benzimidazolone derivatives 6(a-k). ResearchGate.
-
Saponaro, G. et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.
-
Saponaro, G. et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. ResearchGate.
-
Saponaro, G. et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2 H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed.
-
Ball, L. T. et al. (2016). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology.
-
Caddick, S. et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron.
-
BenchChem. (2025). Technical Support Center: Optimization of N-arylation of Piperidin-4-amine. BenchChem.
-
Krska, S. W. et al. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development.
-
Altenhoff, G. et al. (2004). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry.
-
Gicquel, M. et al. (2018). Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. CHIMIA.
-
Buchwald, S. L. et al. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate.
-
Wang, Z. et al. (2025). Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. ResearchGate.
-
Alam, M. S. et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Journal of the Indian Chemical Society.
-
Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal.
-
Kráľová, K. et al. (2016). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules.
-
Lam, P. Y. S. et al. (2003). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Tetrahedron Letters.
-
Singh, U. P. et al. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2 H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. US8901304B1 - Benzo[D]imidazole derivatives of piperidine and piperazine - Google Patents [patents.google.com]
Application Note: High-Precision Molecular Docking of 1-(4-Piperidinyl)-1H-benzimidazole Scaffolds against GPCR Targets
Abstract & Scope
The 1-(4-Piperidinyl)-1H-benzimidazole moiety is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous blockbuster antihistamines (e.g., mizolastine, astemizole) and antipsychotics. Its biological activity is primarily driven by its ability to mimic biogenic amines, allowing high-affinity binding to G-Protein Coupled Receptors (GPCRs), specifically the Histamine H1 receptor.
This Application Note provides a rigorous, self-validating protocol for docking this scaffold. Unlike generic tutorials, this guide addresses the specific physicochemical challenges of this molecule—namely, the protonation state of the piperidine nitrogen and the tautomeric ambiguity of the benzimidazole ring —which are the most common sources of experimental error in silico.
Scientific Rationale & Target Selection
The Pharmacophore
The scaffold consists of two distinct electronic regions:
-
The Piperidine Ring: A saturated heterocycle with a basic secondary amine (
). At physiological pH (7.4), this nitrogen is protonated (cationic). -
The Benzimidazole Ring: An aromatic bicycle acting as a hydrogen bond acceptor/donor and a
-stacking agent.
The Target: Human Histamine H1 Receptor ( )
To demonstrate this protocol, we utilize the crystal structure of the human
-
Resolution: 3.1 Å.
-
Key Interaction: The "Aspartate Anchor" (Asp107
), which forms a critical salt bridge with the protonated amine of the ligand.
Experimental Workflow Overview
The following logic flow illustrates the critical decision points in the docking campaign.
Figure 1: Decision tree for molecular docking of benzimidazole-piperidine scaffolds.
Detailed Protocol
Phase 1: Computational Setup
Step 1.1: Ligand Preparation (Critical)
The most common failure mode is docking the neutral piperidine.
-
Software: LigPrep (Schrödinger), Avogadro (Open Source), or OpenBabel.
-
Protonation: You must force protonation on the piperidine nitrogen (
). -
Tautomers: The benzimidazole ring exists in tautomeric equilibrium. For 1-substituted benzimidazoles, the position is fixed, but ensure the imidazole nitrogen (
) is modeled as a hydrogen bond acceptor (unprotonated) unless the pH is extremely acidic ( ). -
Energy Minimization: Minimize using the MMFF94 force field to relax the piperidine chair conformation.
Step 1.2: Protein Preparation
-
Source: Download PDB 3RZE from the RCSB Protein Data Bank [2].[4]
-
Cleaning:
-
Remove chain B (if using a monomeric study).
-
Remove the co-crystallized ligand (Doxepin).[5]
-
Phosphate Ion: The 3RZE structure contains a phosphate ion in the binding pocket.[3] Retain this if your derivative has basic side chains that might interact with it; otherwise, remove it to prevent steric clashes.
-
-
Hydrogenation: Add polar hydrogens. Ensure Asp107 is deprotonated (negatively charged) to accept the salt bridge.
Phase 2: Grid Generation & Docking
Step 2.1: Defining the Search Space
The binding pocket is deep and hydrophobic.[3]
-
Center Coordinates (approximate for 3RZE):
-
X: -11.5
-
Y: 15.2
-
Z: 85.7
-
-
Box Size:
Å. This covers the orthosteric site including Asp107 and the hydrophobic pocket lined by Trp428.
Step 2.2: Execution (AutoDock Vina Example)
-
Exhaustiveness: Set to 32 or higher. The flexibility of the piperidine-benzimidazole linker requires extensive sampling.
-
Num Modes: 10.
Phase 3: Analysis & Interaction Profiling
Step 3.1: The Salt Bridge Validation
The "Truth Test" for this scaffold is the formation of an ionic bond between the piperidine nitrogen and Asp107 .
-
Measure: Distance between Piperidine
and Asp107 . -
Criteria: Distance must be
Å. If the top pose does not show this, the docking is likely an artifact.
Step 3.2:
-Stacking
The benzimidazole ring typically engages in T-shaped or parallel-displaced
Case Study Data: Interaction Fingerprint
The following table summarizes the expected interactions for a successful dock of a this compound derivative (e.g., Mizolastine analogue) into
| Interaction Type | Ligand Atom | Receptor Residue | Distance (Å) | Significance |
| Salt Bridge | Piperidine | Asp107 (TM3) | 2.8 - 3.2 | Essential. Anchors the ligand. |
| Benzimidazole Ring | Trp428 (TM6) | 3.5 - 4.0 | Stabilizes the aromatic core. | |
| H-Bond | Benzimidazole | Lys191 (TM5) | 2.9 - 3.3 | Specificity determinant (variable). |
| Hydrophobic | Piperidine C-chain | Phe432 | < 4.5 | Van der Waals contact. |
Pathway Visualization: Molecular Interaction Map
This diagram visualizes the structural logic of the binding event described in the data table.
Figure 2: Interaction map showing the critical Salt Bridge and Pi-Stacking interactions.
References
-
Shimamura, T., et al. (2011). Structure of the human histamine H1 receptor complex with doxepin.[1] Nature, 474(7353), 65–70.
-
RCSB Protein Data Bank. (n.d.). 3RZE: Structure of the human histamine H1 receptor in complex with doxepin. Retrieved from [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461.
- Ballesteros, J. A., & Weinstein, H. (1995). Integrated methods for the construction of three-dimensional models and computational probing of structure-function relations in G protein-coupled receptors. Methods in Neurosciences, 25, 366-428. (Standard reference for GPCR numbering).
Sources
Application Note: Advanced Protocols for the N-Alkylation of Benzimidazole Scaffolds
Abstract & Strategic Overview
The benzimidazole moiety is a privileged pharmacophore found in anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and antihistamines. While C-functionalization is common, N-alkylation remains the primary vector for diversifying physicochemical properties (LogP, solubility) and target affinity.
However, N-alkylation is non-trivial due to two core challenges:
-
Ambident Nucleophilicity: The benzimidazole anion can react at N1 or N3. In symmetrical systems, these are identical. In 4- or 5-substituted systems, this leads to regioisomeric mixtures (1,5- vs. 1,6-isomers) that are difficult to separate.
-
Over-Alkylation: The product is often more basic than the starting material, leading to competitive quaternization (formation of benzimidazolium salts).
This guide details three field-proven protocols to address these challenges, moving beyond "textbook" conditions to high-fidelity, scalable methodologies.
Mechanistic Grounding: The Anion
Benzimidazole is amphoteric. The pyrrole-like NH has a pKa of ~12.8 (in DMSO). Successful alkylation requires deprotonation to form the resonance-stabilized azolate anion.
Figure 1: Tautomerism and Anion Formation
The following diagram illustrates the deprotonation pathway and the origin of regiochemical ambiguity in substituted systems.
Caption: Deprotonation yields a common anion. In 5-substituted systems, steric factors generally favor Path B (1,6-isomer), while electronic chelation can favor Path A.
Method A: The "Cesium Effect" Protocol (General Purpose)
Best For: Primary/Secondary Alkyl Halides, Complex Substrates.
Mechanism:
While Sodium Hydride (NaH) is the classical base, it is harsh and often incompatible with sensitive functional groups. Cesium Carbonate (
Protocol 1: -Mediated Alkylation[2]
Reagents:
-
Substituted Benzimidazole (1.0 equiv)
-
Alkyl Halide (1.1 - 1.2 equiv) (Iodides > Bromides)
- (1.5 - 2.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide) or MeCN (Acetonitrile)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the benzimidazole (1.0 mmol) in anhydrous DMF (3.0 mL).
-
Note: DMF is preferred for solubility; MeCN is easier to remove during workup.
-
-
Base Addition: Add
(1.5 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes. The suspension may change color (often yellow/orange) indicating anion formation. -
Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise via syringe.
-
Reaction: Stir at RT for 2–4 hours.
-
Optimization: If conversion is <50% after 4 hours, heat to 60°C. Avoid temperatures >80°C to prevent quaternization.
-
-
Workup: Dilute with EtOAc (20 mL). Wash with
(3 x 10 mL) to remove DMF. Wash with Brine (10 mL). Dry over .[2] -
Purification: Flash column chromatography (Hexane/EtOAc).
Data Summary:
| Parameter | Condition | Rationale |
| Base | Enhances solubility/"naked" anion effect. | |
| Stoichiometry | 1.1 equiv R-X | Limits over-alkylation to quaternary salt. |
| Temperature | 25°C - 60°C | Balances kinetics vs. thermal decomposition. |
Method B: The Mitsunobu Reaction (Stereoinversion)
Best For: Alkylating with Alcohols (avoiding halides), Chiral Secondary Alcohols.
Mechanism: Activation of alcohol by
This method allows the direct coupling of benzimidazoles with alcohols. Crucially, if a chiral secondary alcohol is used, the reaction proceeds with Walden Inversion (complete stereochemical inversion) [2].
Protocol 2: Mitsunobu Coupling
Reagents:
-
Benzimidazole (1.0 equiv)
-
Alcohol (R-OH) (1.0 - 1.2 equiv)
-
Triphenylphosphine (
) (1.5 equiv)[2] -
DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)[2]
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Setup: In a dry flask under inert atmosphere, dissolve Benzimidazole (1.0 mmol), Alcohol (1.1 mmol), and
(1.5 mmol) in anhydrous THF (5 mL). -
Cooling: Cool the solution to 0°C (Ice bath). This is critical to control the exothermic formation of the betaine intermediate.
-
Addition: Add DIAD (1.5 mmol) dropwise over 10 minutes. The solution will turn yellow.
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Workup: Concentrate THF under reduced pressure.
-
Purification: The major byproduct is Triphenylphosphine oxide (
), which is difficult to remove.-
Tip: Triturate the crude residue with cold
(product often precipitates, oxide stays in solution) OR use a steep gradient on silica gel (the oxide is very polar).
-
Method C: Phase Transfer Catalysis (Green/Scale-Up)
Best For: Large scale, Avoiding dry solvents, Simple alkyl halides. Mechanism: Interfacial ion exchange.
Using a Phase Transfer Catalyst (PTC) like TBAB allows the use of solid KOH or aqueous NaOH in non-polar solvents (Toluene), avoiding DMF workups [3].
Protocol 3: Solid-Liquid PTC
Reagents:
-
Benzimidazole (1.0 equiv)
-
Alkyl Halide (1.2 equiv)
-
Base: KOH (powdered) (2.0 equiv)
-
Catalyst: TBAB (Tetrabutylammonium bromide) (5-10 mol%)
-
Solvent: Toluene (or 2-MeTHF)
Step-by-Step Procedure:
-
Mix: Combine Benzimidazole, KOH, and TBAB in Toluene.
-
Add: Add Alkyl Halide.
-
Heat: Reflux (80–110°C) with vigorous stirring (mechanical stirring recommended for scale >10g).
-
Filter: Cool, filter off the inorganic salts (KBr, excess KOH).
-
Isolate: Evaporate Toluene. Recrystallize.
Method D: Aza-Michael Addition
Best For: Acrylates, Acrylonitriles, Vinyl Sulfones. Mechanism: 1,4-Conjugate Addition.
Benzimidazoles are excellent Michael donors. This reaction is 100% atom-economical.
Protocol:
Dissolve Benzimidazole (1.0 equiv) and Michael Acceptor (e.g., Methyl Acrylate, 1.2 equiv) in MeCN. Add catalytic DBU (10 mol%) or
Critical Analysis: Regioselectivity (1,5 vs. 1,6)
When the benzimidazole core has a substituent at position 4 or 5, alkylation yields two isomers.
-
1,6-Isomer (Remote): Generally favored by sterics . The alkyl group adds to the nitrogen furthest from the substituent.
-
1,5-Isomer (Proximal): Can be favored by electronic effects (if the substituent is an H-bond donor or coordinates with the metal cation) or specific solvent effects.
Decision Matrix for Isomer Control:
| Substituent (R) | Dominant Effect | Major Product | Method to Enhance Selectivity |
| -Me, -OMe, -Cl (Steric) | Steric Repulsion | 1,6-Isomer | Use bulky electrophiles; Lower Temp. |
| -NO2, -CN (EWG) | Electronic/Dipole | Mixture (often ~1:1) | Use Non-polar solvent (PTC method). |
| -COOMe (Chelating) | Chelation with Metal | 1,5-Isomer | Use NaH (tight ion pair) in THF. |
Workflow Visualization
Caption: Decision tree for selecting the optimal alkylation protocol based on electrophile availability.
Troubleshooting & Validation
How to distinguish 1,5- vs 1,6-isomers? Standard 1H NMR is often insufficient.
-
NOE (Nuclear Overhauser Effect): Irradiate the
protons.-
If you see enhancement of the C7-H (aromatic proton), it is the 1,6-isomer .
-
If you see enhancement of the C4-H (aromatic proton), it is the 1,5-isomer .
-
-
HMBC: Look for long-range coupling between
carbons and the quaternary ring carbons.
References
-
Salvatore, R. N., et al. (2002).[3] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[3][4] Journal of Organic Chemistry.
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis.
-
Desai, B., & Danks, T. N. (2007). "Phase-Transfer Catalyzed Alkylation of 2-Mercaptobenzimidazole." Tetrahedron Letters.
-
Luo, G., et al. (2018). "Regioselective N-Alkylation of Benzimidazoles." Organic & Biomolecular Chemistry.
Sources
Troubleshooting & Optimization
stability testing of 1-(4-Piperidinyl)-1H-benzimidazole under different pH conditions
Technical Support Center: Stability of 1-(4-Piperidinyl)-1H-benzimidazole
Welcome to the dedicated support center for researchers working with this compound. This guide is designed to provide in-depth technical assistance for stability testing, with a specific focus on the challenges and nuances presented by varying pH conditions. As drug development professionals, we understand that a thorough comprehension of a molecule's stability profile is fundamental to ensuring its safety, efficacy, and shelf-life. This document synthesizes established principles with practical, field-proven insights to help you navigate your experimental workflow with confidence.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the chemical behavior of this compound in aqueous environments.
Q1: Why is pH so critical for the stability of this compound?
A: The molecular structure of this compound contains two key ionizable regions: the piperidine ring and the benzimidazole nucleus.
-
Piperidinyl Group: The secondary amine within the piperidine ring is basic and will be protonated (become positively charged) at pH values below its pKa.
-
Benzimidazole Group: The benzimidazole ring system has both a basic and a weakly acidic nitrogen. The pyridine-type nitrogen (N3) is basic (pKa of the conjugate acid is ~5.6), while the pyrrole-type nitrogen (N1) is very weakly acidic (pKa ~12.8).[1]
The protonation state of these groups, which is dictated by the solution's pH, directly influences the molecule's electron distribution, solubility, and susceptibility to hydrolytic degradation. Therefore, understanding the pH-stability profile is essential for developing a stable formulation.
Q2: What are the approximate pKa values for this compound, and what is their significance?
Significance:
-
At pH < 5: Both the piperidine and benzimidazole rings will likely be protonated. The molecule will carry a positive charge and exhibit higher water solubility.
-
At pH between 6 and 10: The piperidine ring will be protonated, but the benzimidazole ring will be neutral. The molecule will still be charged.
-
At pH > 11: Both the piperidine and benzimidazole rings will be in their neutral forms. The molecule's solubility in aqueous media will be significantly lower.
These pH-dependent changes are critical for chromatographic method development, as they affect peak shape and retention time, and for predicting stability, as certain ionic forms may be more or less stable.
Q3: What are the expected degradation pathways for benzimidazoles under acidic and basic conditions?
A: Benzimidazole rings are generally stable heterocyclic systems, but forced conditions can lead to degradation.[2][3] The most common degradation pathway under hydrolytic stress involves the cleavage of substituents attached to the benzimidazole core. For this compound, a potential, though likely slow, hydrolytic cleavage could occur at the N-C bond connecting the piperidine and benzimidazole rings. However, benzimidazole derivatives are often more susceptible to oxidative and photolytic degradation.[4][5][6] Forced degradation studies, as mandated by ICH guidelines, are necessary to definitively identify these pathways.[7][8]
Q4: What are the standard regulatory guidelines for conducting pH stability studies?
A: The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for stress testing of new drug substances.[7] It stipulates that the susceptibility of the substance to hydrolysis should be evaluated across a wide range of pH values.[7] While the guideline doesn't prescribe exact pH levels, a common approach is to test at acidic (e.g., pH 1.2), neutral (e.g., pH 7.0), and basic (e.g., pH 9-13) conditions.[9] The goal is to identify the pH range of maximum stability and characterize any degradation products that form.[10]
Troubleshooting Guide
This section is formatted to directly address specific issues you may encounter during your experiments.
Issue: I'm observing extremely rapid degradation (>50%) in my initial acidic/basic stress study. How should I adjust my protocol?
Plausible Cause & Solution: The stress conditions are too harsh. The objective of a forced degradation study is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely consuming the parent compound.[9]
-
Actionable Steps:
-
Reduce Molarity: If you used 1.0 M HCl or 1.0 M NaOH, decrease the concentration to 0.1 M or even 0.01 M.
-
Lower Temperature: If the study was conducted at an elevated temperature (e.g., 60°C), repeat the experiment at a lower temperature (e.g., 40°C) or room temperature.
-
Shorten Duration: Reduce the total duration of the study and sample at earlier time points (e.g., 1, 2, 4, and 8 hours) to capture the desired degradation level.
-
Issue: My HPLC chromatogram shows poor peak shape (significant tailing or fronting) for the parent compound.
Plausible Cause & Solution: The pH of the mobile phase is too close to one of the compound's pKa values, causing the molecule to exist in multiple ionic states during the analysis. This leads to inconsistent interactions with the stationary phase.
-
Actionable Steps:
-
Adjust Mobile Phase pH: Modify the pH of your aqueous mobile phase to be at least 1.5-2 pH units away from the pKa of the relevant functional group.
-
For a C18 column, to ensure the piperidine moiety is consistently protonated and well-behaved, adjust the mobile phase pH to be acidic (e.g., pH 2.5-4.0).
-
Alternatively, to analyze the compound in its neutral state, use a high pH mobile phase (e.g., pH > 12, with a pH-stable column).
-
-
Check Buffer Capacity: Ensure your buffer concentration is sufficient (typically 10-25 mM) to control the mobile phase pH and resist shifts caused by the sample solvent.
-
Issue: I cannot achieve baseline separation between the main peak and a key degradant.
Plausible Cause & Solution: The chromatographic conditions are not optimized for resolving compounds with similar structures and polarities. A stability-indicating method must be able to resolve all degradation products from the parent API.[11]
-
Actionable Steps:
-
Modify Gradient Slope: If using a gradient method, make the gradient shallower around the elution time of the co-eluting peaks to increase resolution.
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or use a combination of the two. These solvents have different selectivities and can alter elution patterns.
-
Adjust Mobile Phase pH: A small change in pH can alter the charge and polarity of the parent compound or degradants, potentially resolving the peaks.
-
Try a Different Stationary Phase: If working with a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase.
-
Issue: My stability results are inconsistent and not reproducible between runs.
Plausible Cause & Solution: This often points to variability in sample preparation or analytical system setup.
-
Actionable Steps:
-
Verify pH Meter Calibration: Ensure your pH meter is calibrated daily with fresh, certified buffers. Inaccurate buffer preparation is a common source of error.
-
Control Temperature: Use a temperature-controlled autosampler and column compartment. The rates of degradation reactions are highly temperature-dependent.
-
Standardize Sample Dilution: Ensure the final concentration and solvent matrix of all samples (stressed and unstressed) are identical before injection. If you are neutralizing acidic or basic samples, do so precisely.
-
Evaluate Solution Stability: Confirm that your stock solutions and prepared samples are stable in the autosampler over the duration of the analytical sequence.
-
Visualized Workflows and Logic
Visual aids can clarify complex processes. Below are diagrams for a typical workflow and a troubleshooting decision tree.
Caption: Forced Hydrolysis Experimental Workflow.
Caption: Troubleshooting Logic for HPLC Peak Shape.
Data Presentation & Protocols
For reproducible and accurate results, standardized protocols and well-defined conditions are paramount.
Table 1: Recommended Buffer Systems for pH Stability Studies
| pH Range | Buffer System | Typical Concentration | Notes |
| 1.0 - 2.5 | Hydrochloric Acid / Potassium Chloride | 0.01 - 0.1 M | Strong acid, useful for very low pH stress. |
| 3.0 - 5.5 | Acetate Buffer (Acetic Acid / Sodium Acetate) | 10 - 50 mM | Common for acidic mobile phases in HPLC. |
| 5.8 - 8.0 | Phosphate Buffer (KH₂PO₄ / K₂HPO₄) | 10 - 50 mM | Excellent buffering capacity around neutral pH. |
| 8.5 - 10.5 | Borate Buffer (Boric Acid / Sodium Borate) | 10 - 50 mM | Use with caution; can interact with some molecules. |
| > 11.0 | Sodium Hydroxide / Potassium Phosphate | 0.01 - 0.1 M | For basic hydrolysis; requires pH-stable HPLC columns. |
Table 2: Summary of Forced Degradation Conditions (as per ICH Q1A R2)
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl at RT to 60°C | To test stability against acidic environments.[7][8] |
| Base Hydrolysis | 0.1 M - 1 M NaOH at RT to 60°C | To test stability against alkaline environments.[7][8] |
| Neutral Hydrolysis | Purified Water at RT to 60°C | To evaluate stability in a neutral aqueous medium. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at RT | To identify susceptibility to oxidative degradation.[7] |
| Photostability | Exposure to light providing overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m². | To evaluate degradation upon light exposure.[7] |
| Thermal | Dry heat at elevated temperatures (e.g., 60-80°C) | To assess the intrinsic thermal stability of the molecule.[7] |
Experimental Protocol: Forced Hydrolysis Study
Objective: To determine the degradation profile of this compound under acidic, neutral, and basic conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Sample Preparation:
-
Acid: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.
-
Neutral: Mix 1 mL of stock solution with 9 mL of purified water.
-
Base: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
-
Control (Time 0): Dilute 1 mL of stock solution appropriately with mobile phase to a final concentration of ~10 µg/mL.
-
-
Incubation: Place the three stress samples in a temperature-controlled bath set to 50°C.
-
Time Point Sampling: At specified intervals (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each stress sample.
-
Quenching and Dilution:
-
Immediately neutralize the acidic and basic aliquots with an equimolar amount of base or acid, respectively.
-
Dilute all samples (including the neutral one) with mobile phase to a final theoretical concentration of ~10 µg/mL.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Calculate the percentage of the remaining parent compound and the area percentages of any degradation products.
Protocol: Foundational Stability-Indicating HPLC Method
Objective: To provide a starting point for a reverse-phase HPLC method capable of resolving this compound from its potential degradants.
Methodology:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 10 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-18 min: 70% to 90% B
-
18-20 min: Hold at 90% B
-
20-21 min: 90% to 10% B
-
21-25 min: Hold at 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Acetonitrile:Water
Note: This method serves as a starting point. Optimization will be required based on the results of your forced degradation studies to ensure specificity.[11]
References
-
ResearchGate. (n.d.). 1-Benzyl-1H-benzimidazole. Retrieved from [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
- Google Patents. (n.d.). NO303014B1 - 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity.
-
Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
-
IJRAR.org. (n.d.). Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. Retrieved from [Link]
-
ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of hplc method for investigation of stability of new benzimidazole derivatives. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
ResearchGate. (n.d.). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]
-
University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
-
J-Stage. (n.d.). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]
-
PubMed Central. (n.d.). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Retrieved from [Link]
-
J-Stage. (n.d.). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 10 - ICH. Retrieved from [Link]
-
Rondaxe. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Impactfactor. (n.d.). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Retrieved from [Link]
-
BIO Web of Conferences. (n.d.). RP-HPLC method development and validation of Albendazole and its impurity. Retrieved from [Link]
-
MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Retrieved from [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
ResearchGate. (n.d.). An improved methodology for the preparation of 4,7-dimethoxy-1H- benzimidazole, a key intermediate in the synthesis of 1-alkyl-1H-benzimidazole- 4,7-diones. Retrieved from [Link]
Sources
- 1. Benzimidazole - Wikipedia [en.wikipedia.org]
- 2. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 7. database.ich.org [database.ich.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. rjptonline.org [rjptonline.org]
- 11. irjpms.com [irjpms.com]
optimization of microwave irradiation time for benzimidazole synthesis
Technical Support Center: Microwave-Assisted Benzimidazole Synthesis
Topic: Optimization of Microwave Irradiation Time for Benzimidazole Synthesis Audience: Researchers, Medicinal Chemists, Process Development Scientists Role: Senior Application Scientist
Introduction: The Kinetic Advantage
Welcome to the technical support hub for heterocyclic synthesis. You are likely here because your conventional reflux protocols for benzimidazole synthesis are creating bottlenecks—requiring 6–12 hours of heating, yielding inconsistent results, or generating oxidative by-products.
Microwave-assisted organic synthesis (MAOS) is not just "faster heating"; it is a method of selective dielectric heating . In the context of benzimidazoles, we leverage the high polarity of the diamine and the ionic nature of catalysts (like Lewis acids) to achieve rapid superheating. This guide focuses on the critical variable: Irradiation Time .
Part 1: Critical Parameters & Optimization (FAQs)
Q1: How do I determine the initial irradiation time for a new substrate?
A: Do not guess. Use a "Step-and-Check" titration method. Unlike conventional heating, microwave energy input is instantaneous. For a standard condensation (e.g., o-phenylenediamine + aldehyde), start with a 1-minute ramp to target temperature (e.g., 80°C), followed by a 2-minute hold .
-
Why? Most benzimidazole cyclizations reach >80% conversion within 2–5 minutes under optimized conditions [1]. Extended irradiation often degrades the sensitive diamine starting material before it can cyclize.
-
Protocol: Run the reaction for 2 minutes. Check TLC/LC-MS. If starting material (SM) remains, extend in 1-minute increments.
Q2: My yield is low (40-50%) despite long irradiation times (20+ min). What is happening?
A: You are likely experiencing thermal degradation of the diamine or solvent over-pressurization , not an incomplete reaction.
-
The Mechanism: o-Phenylenediamine is oxidation-sensitive. Prolonged exposure to high temperatures (even in a microwave) without rapid cyclization leads to the formation of dark "tars" (polymers) rather than the desired benzimidazole.
-
The Fix:
-
Increase Temperature, Decrease Time: If the reaction is slow at 60°C for 20 mins, move to 100°C for 5 mins. The activation energy for cyclization is often higher than for degradation; a quick, hot pulse favors the product [2].
-
Check the Catalyst: Uncatalyzed reactions often stall. Adding 1 mol% of a Lewis acid (e.g., Er(OTf)₃) or a mineral acid can drop the reaction time to <5 minutes [3].
-
Q3: Solvent-free vs. Solvent-based: How does this change my time settings?
A: Solvent-free reactions are significantly faster but prone to thermal runaway .
-
Solvent-Based (e.g., Ethanol/Water): The solvent acts as a heat sink. Times are generally 5–15 minutes.
-
Solvent-Free: The reactants absorb microwave energy directly. Reaction times drop to 1–3 minutes .
-
Warning: Without a solvent to distribute heat, "hot spots" can form, leading to localized charring. Use a high stir rate and lower power limits (e.g., dynamic power mode) [4].
-
Part 2: Troubleshooting Common Failure Modes
Issue: The reaction vessel vents or over-pressurizes.
-
Cause: You are likely using a low-boiling solvent (e.g., Ethanol, DCM) at a temperature significantly above its boiling point without a sufficient headspace or using a vessel not rated for the generated pressure.
-
Solution:
-
Switch to Ethylene Glycol or PEG-400 . These high-boiling, polar solvents absorb microwaves efficiently and remain at low pressure even at 150°C [5].
-
If using Ethanol, ensure the target temperature does not exceed 120°C and the vessel is <50% full.
-
Issue: Formation of N-alkylated side products.
-
Cause: If using alkyl halides or reactive electrophiles, "over-cooking" (excessive time) promotes attack on the secondary amine of the formed benzimidazole ring.
-
Solution: Reduce irradiation time immediately upon observing the product peak. Benzimidazole formation is kinetically favored over N-alkylation; stop the reaction the moment the diamine is consumed.
Part 3: Experimental Protocols
Protocol A: Solvent-Free Microwave Synthesis (Aldehyde Route)
Best for: Rapid library generation, green chemistry.
-
Reactants: Mix o-phenylenediamine (1.0 mmol), Aryl Aldehyde (1.0 mmol), and Er(OTf)₃ (1 mol%) in a microwave-compatible glass vial.
-
Mixing: Grind or vortex until a homogeneous paste forms.
-
Irradiation:
-
Mode: Dynamic Power (maintain Temp).
-
Temp: 60°C.
-
Time: 2 minutes (Hold).
-
Stirring: High.[1]
-
-
Workup: Add water (5 mL). The product usually precipitates. Filter and wash.[2][3]
Protocol B: Aqueous/Acidic Synthesis (Carboxylic Acid Route)
Best for: Scale-up, robust substrates.
-
Reactants: Mix o-phenylenediamine (1.0 mmol) and Carboxylic Acid (1.0 mmol) in 4M HCl (2 mL) or Water (3 mL).
-
Irradiation:
-
Temp: 100°C - 120°C.
-
Time: 5 - 10 minutes.
-
-
Workup: Neutralize with NaOH to pH 7–8. Collect precipitate.
-
Note: This route is 60–160 times faster than conventional reflux [1].[7]
-
Part 4: Data Visualization
Table 1: Comparative Efficiency (Conventional vs. Microwave)
Data synthesized from comparative studies [1][3].[2][5][6][7]
| Entry | Reactants | Method | Temp (°C) | Time | Yield (%) |
| 1 | o-PDA + Benzoic Acid | Conventional Reflux | 100 | 4-8 hrs | 65-75 |
| 2 | o-PDA + Benzoic Acid | Microwave (Acid Cat.) | 110 | 4 min | 92 |
| 3 | o-PDA + Benzaldehyde | Conventional Stirring | 25 (RT) | 24 hrs | <50 |
| 4 | o-PDA + Benzaldehyde | MW (Solvent-Free) | 60 | 2-5 min | 96 |
| 5 | o-PDA + Benzaldehyde | MW (Water) | 100 | 10 min | 89 |
Figure 1: Optimization Workflow for Reaction Time
Use this logic gate to optimize your specific substrate.
Caption: Step-by-step logic for tuning irradiation time. Priority is given to short pulses to prevent diamine oxidation.
Figure 2: Mechanistic Pathway & Microwave Interaction
Understanding where the time savings occur.
Caption: Microwave energy couples directly with polar reactants/intermediates, accelerating the rate-limiting cyclization step.
References
-
Mobinikhaledi, A., Forughifar, N., & Amrollahi, M. (2011). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. Available at: [Link]
-
Preprints.org. (2022). Highly efficient synthesis of benzimidazoles using microwave irradiation.[1][3][4][6][7][8][9] Preprints.org. Available at: [Link]
-
ResearchGate. (2025). Green Protocol: Solvent- and Catalyst-Free Synthesis of Benzimidazole Derivatives via Microwave Technique.[1][5][6][10] ResearchGate. Available at: [Link]
- Google Patents. (2008). Synthetic method of benzimidazole compound under microwave irradiation. Google Patents.
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. jocpr.com [jocpr.com]
- 3. CN100383127C - Synthetic method of benzimidazole compound under microwave irradiation - Google Patents [patents.google.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. preprints.org [preprints.org]
- 6. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. orientjchem.org [orientjchem.org]
- 9. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
reducing catalyst poisoning in benzimidazole synthesis reactions
Status: Operational | Topic: Mitigating Catalyst Poisoning & Deactivation Audience: Process Chemists & R&D Scientists
Diagnostic Workflow: Why Did My Reaction Fail?
Before attempting a fix, you must diagnose the specific mode of failure. In benzimidazole synthesis—typically the condensation of o-phenylenediamine (OPD) with aldehydes—catalyst deactivation usually falls into three distinct categories.
Use this decision matrix to identify your issue:
Figure 1: Diagnostic logic tree for identifying the root cause of catalyst deactivation in benzimidazole synthesis.
Module A: Lewis Acid Troubleshooting
The Issue: Traditional Lewis acids (AlCl₃, BF₃·OEt₂) are oxophilic. In benzimidazole synthesis, water is produced as a byproduct (condensation). This water hydrolyzes the Lewis acid, decomposing it into inactive oxides/hydroxides. Additionally, the basic nitrogen in OPD can coordinate strongly to the metal, shutting down the catalytic cycle.
The Fix: Switch to Water-Tolerant Rare-Earth Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃). These catalysts possess a large ionic radius and rapid ligand exchange rates, allowing them to tolerate water and amine coordination without permanent deactivation [1].
Protocol: Water-Tolerant Synthesis with Sc(OTf)₃
This protocol minimizes hydrolysis risks and allows for catalyst recovery.
-
Stoichiometry: Mix o-phenylenediamine (1.0 mmol) and aldehyde (1.1 mmol) in EtOH/H₂O (9:1, 5 mL).
-
Catalyst Addition: Add Sc(OTf)₃ (5 mol%, ~25 mg).
-
Note: Unlike AlCl₃, no dry box is required.
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Checkpoint: Monitor TLC. If stalled, raise temp to 50°C (Sc(OTf)₃ is thermally stable).
-
-
Recovery:
-
After completion, extract the product with ethyl acetate.
-
The catalyst remains in the aqueous phase.
-
Remove water in vacuo to recover the white solid catalyst.
-
Drying: Dry at 200°C under vacuum for 1h before reuse to ensure activity.
-
| Catalyst | Water Tolerance | Amine Tolerance | Reusability |
| AlCl₃ / BF₃ | Low (Decomposes) | Low (Strong adducts) | Poor |
| Sc(OTf)₃ | High | High (Fast exchange) | Excellent (>5 cycles) |
| I₂ (Iodine) | Moderate | Moderate | Poor (Sublimes) |
Module B: Heterogeneous Catalyst Troubleshooting
The Issue: You are using a solid catalyst (e.g., Nano-Fe₂O₃, MgO, or supported Pd), but activity drops sharply after the first run. The Cause: It is either Leaching (active metal dissolving into the solvent) or Fouling (pores blocked by heavy organic byproducts).
Protocol: The Hot Filtration Test (Mandatory Validation)
You cannot publish or trust a heterogeneous protocol without this test.
-
Start Reaction: Initiate a standard run (e.g., 10 mmol scale) with the solid catalyst.
-
Mid-Point Stop: At ~50% conversion (check by GC/HPLC), stop agitation.
-
Hot Filtration: Quickly filter the hot reaction mixture through a 0.2 µm PTFE filter to remove all solid catalyst.
-
Split & Monitor:
-
Filtrate A: Keep heating/stirring without solid catalyst.
-
Control B: Leave original reaction (with solid) running.
-
-
Interpretation:
-
If Filtrate A continues to convert to product: Your catalyst is leaching . The reaction is actually homogeneous. Action: Change support (e.g., to silica-coated magnetic nanoparticles) or solvent.
-
If Filtrate A stops reacting: The catalyst is truly heterogeneous. Deactivation is likely fouling . Action: Regenerate via calcination.
-
Regeneration Protocol (For Fouling/Coking)
If the Hot Filtration Test proves the catalyst is heterogeneous but deactivating:
-
Wash: Wash the spent catalyst with hot ethanol (3x) and ethyl acetate (3x) to remove surface organics.
-
Calcination: Heat the catalyst in air at 300–400°C (depending on support stability) for 2 hours. This burns off the carbonaceous "coke" blocking the active sites.
Module C: Transition Metal Poisoning (Pd/Cu)
The Issue: In oxidative coupling reactions (e.g., reacting OPD with benzyl alcohol using Cu or Pd), the product (benzimidazole) contains a basic imidazole nitrogen. This nitrogen is a potent ligand (sigma-donor) that binds to the metal center more strongly than the substrate, forming a "dead" complex [2].
Mechanism of Product Inhibition:
Figure 2: Competitive adsorption where the product poisons the catalyst.
Troubleshooting Guide
-
Solution 1: Ligand Engineering. Use bulky ligands (e.g., substituted phenanthrolines for Cu) that sterically hinder the binding of the planar benzimidazole product but allow the smaller substrates to enter.
-
Solution 2: Temperature Increase. Product inhibition is an equilibrium process. Increasing the temperature (e.g., reflux in xylene instead of toluene) shifts the equilibrium away from the metal-product complex, freeing up active sites.
-
Solution 3: Acid Additives. Adding a stoichiometric amount of mild acid (e.g., acetic acid) can protonate the benzimidazole product (pKa ~5.5), rendering it non-coordinating to the metal center.
Frequently Asked Questions (FAQ)
Q: Can I use magnetic stirring bars with magnetic nanocatalysts (Fe₃O₄)? A: No. Magnetic stir bars will attract the catalyst, causing it to clump on the bar (agglomeration). This drastically reduces surface area and reaction rate. Use mechanical stirring or an overhead stirrer for magnetic nanocatalysts.
Q: My Sc(OTf)₃ catalyst turned brown after recovery. Is it dead? A: Not necessarily. The brown color is often trace organic impurities (oligomers). Wash with Et₂O and then re-dry at 200°C. If activity is still low, the triflate ligands may have hydrolyzed (rare but possible at pH > 9).
Q: Why does my copper-catalyzed reaction turn black? A: This is "copper disproportionation" or formation of Cu(0) nanoparticles (catalyst death). This often happens if the oxidant (e.g., O₂ or TEMPO) is depleted. Ensure a steady supply of oxidant (e.g., O₂ balloon) to keep the copper in the active oxidation state (Cu(II)/Cu(I)).
References
-
Kobayashi, S. (1998).[1] "Rare-Earth-Metal Trifluoromethanesulfonates as Water-Tolerant Lewis Acid Catalysts in Organic Synthesis." Synlett, 1994, 689.[1] (Note: Contextual link to Rare Earth catalysis principles).
-
Mahesh, D., et al. (2015).[2] "Copper(II)-Catalyzed Oxidative Cross-Coupling of Anilines...". The Journal of Organic Chemistry, 80, 1644-1650.[2] .
-
Kommula, et al. (2015). "Nano-Fe2O3 catalyst for benzimidazole synthesis." Verified via NIH/PubMed snippets on heterogeneous catalysis. .
-
Review: "Heterogeneous Catalyst Deactivation and Regeneration." MDPI Catalysts. .
Sources
strategies to avoid racemization in chiral piperidinyl benzimidazole synthesis
Technical Support Center: Chiral Piperidinyl Benzimidazole Synthesis
Executive Summary
The synthesis of chiral 2-(piperidinyl)benzimidazoles—common pharmacophores in GPCR ligands (e.g., antihistamines, opioid modulators)—presents a critical stereochemical challenge. The chiral center, typically located at the
This guide provides a modular troubleshooting workflow to preserve enantiomeric excess (
Module 1: Coupling Reaction Optimization
The Issue: The initial condensation of
Mechanism of Failure:
Activation of the carboxylic acid generates a reactive intermediate (e.g., O-acylisourea). The carbonyl oxygen can attack the carbamate protecting group (e.g., Boc, Cbz) or the activated carbonyl itself, forming an oxazolone (azlactone) intermediate.[2] The proton at the chiral center (
FAQ: Which coupling system should I use?
| Reagent System | Risk Level | Mechanism of Protection | Recommended For |
| HATU / HOAt / Collidine | Low | HOAt forms an activated ester that reacts faster with the amine than the rate of oxazolone formation. Collidine is a weak, non-nucleophilic base. | Standard syntheses.[3] |
| T3P (Propylphosphonic anhydride) | Very Low | T3P acts as a water scavenger and activates the acid in situ without forming sensitive O-acylisourea intermediates. Low epimerization rates. | Scalable processes; stubborn substrates. |
| EDC / HOBt | Medium | HOBt traps the active ester. However, EDC requires careful pH control. | Cost-sensitive, large-scale (if optimized). |
| Acid Chlorides | High | Highly reactive; promotes rapid ketene/oxazolone formation. | Avoid for chiral |
Protocol 1.1: Low-Racemization Coupling with T3P
This protocol minimizes base-mediated proton abstraction.
-
Dissolution: Dissolve
-Boc-piperidine-2-carboxylic acid (1.0 equiv) and substituted -phenylenediamine (1.1 equiv) in anhydrous EtOAc or 2-MeTHF (avoid DMF if possible to facilitate workup). -
Base Addition: Add
-Methylmorpholine (NMM) (2.5 equiv). Note: NMM is weaker than DIPEA and reduces risk. -
Cooling: Cool the reaction mixture to 0 °C .
-
Activation: Add T3P (50% in EtOAc) (1.5 equiv) dropwise over 20 minutes.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT. Monitor by LC-MS for the mono-amide intermediate.
-
Checkpoint: Isolate the intermediate amide. Check chiral HPLC/SFC at this stage. If
is lost here, do not proceed to cyclization.
Module 2: The Cyclization Phase (Phillips Condensation)
The Issue: Converting the intermediate amino-amide to the benzimidazole requires dehydration. Traditional methods (refluxing 4N HCl) are disastrous for chiral centers
Troubleshooting Guide: Cyclization Conditions
Q: My coupling was clean (
Recommended Strategy: Mild Acid or Oxidative Cyclization
Option A: Acetic Acid Microwave Method (Milder)
-
Resuspend the mono-amide intermediate in glacial acetic acid.
-
Heat in a microwave reactor at 60–80 °C for 10–30 minutes.
-
Why: Short reaction times minimize the window for thermal racemization.
-
-
Rapidly cool to 0 °C and neutralize with
.
Option B: Lawesson’s Reagent (Chemoselective)
-
Treat the amide with Lawesson’s reagent in THF to form the thioamide.
-
Cyclize using mild conditions (e.g.,
or simple heating in ethanol). This avoids strong protic acids entirely.
Module 3: Workflow Visualization
The following decision tree outlines the logic for preserving chirality during synthesis.
Caption: Decision matrix for synthesis optimization. Green paths indicate low-racemization strategies.
Module 4: Mechanism of Racemization
Understanding the enemy is key to defeating it. The diagram below illustrates the "Oxazolone Pathway," the primary cause of chiral loss during coupling.[2]
Caption: The Oxazolone pathway. Slow coupling kinetics and strong bases drive the formation of the achiral enolate.
References
-
El-Feky, S. A., et al. (2014).[4] Synthesis and anti-inflammatory activity of some new benzimidazole derivatives. Chemical and Pharmaceutical Bulletin.
-
Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Amide Bond Formation.[3] Organic Process Research & Development.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Beutner, G. L., et al. (2018).[3] TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations.[3] Organic Letters.
-
Standard Protocol Verification: BenchChem Technical Support. (2025).[2][3][5][6] Strategies to Prevent Racemization During Peptide Synthesis.
Sources
- 1. Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Bilastine Synthesis: 1-(4-Piperidinyl)-1H-benzimidazole vs. Alternative Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge of Bilastine
Bilastine is a second-generation antihistamine medication used in the treatment of allergic rhinoconjunctivitis and urticaria. As a non-sedating H1 receptor antagonist, it offers a favorable safety and efficacy profile. The synthesis of Bilastine, chemically known as 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl]piperidin-1-yl}ethyl)phenyl]-2-methylpropanoic acid, presents a significant challenge in pharmaceutical manufacturing. The core of this challenge lies in the efficient and cost-effective construction of its complex molecular architecture. A critical disconnection point in retrosynthetic analysis is the bond between the piperidine nitrogen and the ethylphenyl moiety. This has led to the development of several synthetic routes, each with its own set of key intermediates, advantages, and drawbacks.
This guide provides a comparative analysis of the synthetic strategies for Bilastine, with a particular focus on the role of the 1-(4-Piperidinyl)-1H-benzimidazole precursor versus other key intermediates. We will delve into the causality behind experimental choices, present available quantitative data, and provide detailed experimental protocols to offer a comprehensive resource for researchers and drug development professionals.
Route 1: The Convergent Approach Utilizing this compound
This strategy is a convergent synthesis, where the two main fragments of the Bilastine molecule are prepared separately and then coupled in a later stage. The key intermediate, this compound, represents the benzimidazole-piperidine core of Bilastine.
Causality Behind Experimental Choices
The logic of this approach is to build the complex benzimidazole heterocycle first and then attach it to the substituted phenethyl side chain. This can simplify the overall synthesis by avoiding the carrying of the sensitive benzimidazole moiety through multiple reaction steps. The final key step is typically a nucleophilic substitution reaction where the secondary amine of the piperidine ring attacks an electrophilic carbon on the phenethyl fragment.
Synthetic Workflow
Figure 1: Convergent synthesis of Bilastine via this compound.
Experimental Protocol: Synthesis of this compound
A detailed protocol for a similar synthesis is described in patent literature, starting from 2-nitroaniline.
-
Reduction and Cyclization: 2-nitroaniline is reacted with 1-Boc-piperidine-4-carbaldehyde in the presence of a reducing agent such as sodium dithionite (Na2S2O4) to afford tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate. This one-pot reaction combines the reduction of the nitro group to an amine and subsequent condensation with the aldehyde to form the benzimidazole ring.
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield this compound.
Advantages and Disadvantages of Route 1
| Feature | Advantages | Disadvantages |
| Strategy | Convergent approach allows for parallel synthesis of fragments, potentially reducing overall synthesis time. | Requires a separate synthesis for each of the two key fragments. |
| Reagents | Avoids the use of highly toxic and expensive organometallic reagents in the final coupling step. | May require protecting group chemistry for the piperidine nitrogen, adding extra steps. |
| Scalability | Generally considered a scalable and industrially viable route. | The overall yield can be dependent on the efficiency of the final coupling step. |
| Purity | Can lead to high purity final product with appropriate purification of intermediates. | Potential for side reactions during the N-alkylation step. |
Route 2: The Linear Approach with Alternative Intermediates
In contrast to the convergent strategy, linear approaches build the Bilastine molecule in a more step-wise fashion. These routes often rely on different key intermediates where the phenethyl moiety is constructed first, followed by the introduction of the benzimidazole-piperidine portion.
Key Intermediate: Methyl 2-{4-[2-(leaving group)ethyl]phenyl}-2-methylpropanoate
A common strategy involves the preparation of a phenethyl derivative with a suitable leaving group (e.g., tosylate, mesylate, or a halide) on the ethyl side chain. This intermediate is then reacted with a pre-formed benzimidazole-piperidine derivative.
Synthetic Workflow
Figure 2: Linear synthesis of Bilastine via a phenethyl intermediate with a leaving group.
Experimental Protocol: Preparation of Methyl 2-{4-[2-(tosyloxy)ethyl]phenyl}-2-methylpropanoate and subsequent coupling
-
Friedel-Crafts Acylation and Reduction: 2-methyl-2-phenylpropanoic acid or its ester undergoes a Friedel-Crafts acylation with a haloacetyl halide in the presence of a Lewis acid, followed by reduction of the resulting keto group.
-
Activation of the Hydroxyl Group: The resulting alcohol is then converted to a tosylate or another suitable leaving group.
-
Coupling: The activated intermediate is then coupled with 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzoimidazole to form the Bilastine ester.
-
Hydrolysis: The final step is the hydrolysis of the ester to yield Bilastine.
Advantages and Disadvantages of Route 2
| Feature | Advantages | Disadvantages |
| Strategy | Linear approach can be straightforward to design and execute. | Can be a longer overall sequence, potentially leading to lower overall yields. |
| Reagents | Can utilize readily available starting materials. | Some routes employ hazardous reagents like borane for reduction or expensive palladium catalysts for cross-coupling reactions. |
| Scalability | Scalability can be a concern for routes involving hazardous or expensive reagents. | |
| Purity | May require careful purification to remove byproducts from the multi-step synthesis. |
Route 3: A Novel Approach Starting from o-Phenylenediamine
A recently reported novel route offers a potentially more efficient and cost-effective synthesis of Bilastine.
Causality Behind Experimental Choices
This approach focuses on building the benzimidazole ring system early in the synthesis from the inexpensive starting material, o-phenylenediamine. This route aims to improve upon previous methods by reducing the number of steps and avoiding problematic reagents.
Synthetic Workflow
Figure 3: A novel synthetic route for Bilastine starting from o-Phenylenediamine.
Experimental Protocol: Initial Steps of the Novel Route
-
Condensation: o-Phenylenediamine is reacted with tosyl-diethyl ester in the presence of sodium hydroxide in DMSO to yield "Compound A". This step reportedly achieves a high yield and purity.
-
Further Elaboration: "Compound A" is then further reacted to build the rest of the Bilastine molecule.
Performance Data for the Novel Route
| Step | Yield | Purity |
| o-Phenylenediamine to "Compound A" | 75-85% | 99.5% |
This novel route shows promise in terms of high yield and purity in its initial step, along with the use of less expensive raw materials.
Comparative Analysis of Key Intermediates and Synthetic Routes
| Synthetic Route | Key Intermediate(s) | Reported Overall Yield | Key Advantages | Key Disadvantages |
| Route 1 (Convergent) | This compound; Methyl 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoate | Not explicitly stated, but a related synthesis reports an overall yield of about 54% | Convergent strategy, avoids highly toxic reagents in final coupling. | May require protecting group chemistry. |
| Route 2 (Linear) | Methyl 2-{4-[2-(leaving group)ethyl]phenyl}-2-methylpropanoate | Varies depending on the specific reagents and steps. | Can use readily available starting materials. | Can be a longer sequence; some variations use hazardous or expensive reagents. |
| Route 3 (Novel) | Intermediates derived from o-Phenylenediamine | Not fully reported, but initial steps show high yield. | Uses inexpensive starting materials, high yield and purity in the first step. | The full synthetic route and overall yield are not yet fully detailed in the available literature. |
Conclusion: Choosing the Optimal Synthetic Pathway
The choice of the most suitable synthetic route for Bilastine depends on several factors, including cost of raw materials, scalability, safety considerations, and desired purity of the final product.
-
The convergent approach using this compound offers a robust and industrially viable option, particularly due to its avoidance of problematic reagents in the crucial coupling step.
-
Linear approaches can be effective but require careful consideration of the reagents used, as some variations involve hazardous and expensive materials that may not be suitable for large-scale production.
-
The novel route starting from o-phenylenediamine presents a promising alternative with the potential for high efficiency and cost-effectiveness, although further development and disclosure of the complete synthetic sequence are needed to fully assess its industrial applicability.
Ultimately, the selection of a synthetic strategy for Bilastine requires a thorough evaluation of the trade-offs between elegance, efficiency, and practicality. This guide provides a framework for understanding the key considerations and will aid researchers and drug development professionals in making informed decisions for the synthesis of this important antihistamine.
References
- Bachert, C., Kuna, P., Sanquer, F., Ivan, P., Dimitrov, V., Gorina, M. M., et al. (2009). Comparison of the.
-
Novel Route of Synthesis and Characterization of Bilastine with Evaluation of Nitrosamine Impurities. (2024). NATURALISTA CAMPANO, 28(1). Available at: [Link]
-
Bilastine preparation method. (2016). Eureka | Patsnap. Available at: [Link]
- A kind of preparation method and application of bilastine. Google Patents.
-
Process And Intermediates For The Preparation Of Bilastine. Quick Company. Available at: [Link]
- WO2019175722A1 - Process for the preparation of stable and highly pure crystalline form 2 of bilastine. Google Patents.
-
Bilastine intermediate compound and preparation method thereof. Eureka | Patsnap. Available at: [Link]
- CN106146459B - Preparation method of bilastine. Google Patents.
- CN111039784A - Preparation method of bilastine intermediate. Google Patents.
-
Alternative Synthesis of Bilastine | Request PDF. ResearchGate. Available at: [Link]
- CN104177331A - Preparation method of bilastine. Google Patents.
-
PROCESS AND INTERMEDIATES FOR THE PREPARATION OF BILASTINE. European Patent Office. Available at: [Link]
- EP3599235A1 - Process and intermediates for the preparation of bilastine. Google Patents.
- Katta et al. (2020). Development and validation of a stability-indicating UPLC method for the determination of Bilastine and its impurities. International Journal of Pharmaceutical Sciences and Research, 11(3), 1312-1321.
-
Novel Route of Synthesis and Characterization of Bilastine with Evaluation of Nitrosamine Impurities. (2024). NATURALISTA CAMPANO, 28(1). Available at: [Link]
- Kanugo A, & Gandhi, Y. (2022). Formulation optimization and evaluation of oral thin film of bilastine for the treatment of allergic conditions. Journal of Research in Pharmacy, 25(6), 1214-1229.
-
Formulation optimization and evaluation of oral thin film of bilastine for the treatment of allergic conditions | Request PDF. ResearchGate. Available at: [Link]
-
Formulation optimization and evaluation of oral thin film of bilastine for the treatment of allergic conditions. Semantic Scholar. Available at: [Link]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1-(4-Piperidinyl)-1H-benzimidazole Analogs
For researchers, medicinal chemists, and drug development professionals, the 1-(4-piperidinyl)-1H-benzimidazole core represents a privileged scaffold, a foundational structure renowned for its diverse pharmacological potential. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of its analogs, drawing upon experimental data to illuminate the nuanced ways in which structural modifications influence biological activity. We will delve into its applications as an anti-inflammatory, antimicrobial, and central nervous system (CNS) modulating agent, offering not just data, but the strategic rationale behind the molecular design.
The Allure of a Privileged Scaffold
The benzimidazole moiety, an isostere of naturally occurring purines, readily interacts with a variety of biological targets.[1] When fused with a piperidine ring at the N-1 position, the resulting scaffold combines the aromatic, hydrogen-bonding capabilities of the benzimidazole with the conformational flexibility and basic nitrogen of the piperidine. This unique combination allows for multifaceted interactions with protein targets, making it a fertile ground for the development of potent and selective therapeutic agents.[2] This guide will explore the SAR of this scaffold across three key therapeutic areas.
Anti-inflammatory Activity: Targeting the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Analogs of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have emerged as promising anti-inflammatory agents by inhibiting the production of key inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[3]
Comparative Analysis of Anti-inflammatory Potency
A study by Li et al. (2015) provides a clear illustration of the SAR for this class of compounds.[3] By modifying the substituent on the piperidine nitrogen, significant variations in anti-inflammatory activity were observed.
| Compound ID | R Group (on Piperidine Nitrogen) | NO Production IC50 (µM)[3] | TNF-α Production IC50 (µM)[3] |
| 5 (Lead) | -H | 18.45 | 25.31 |
| 6a | -CH2CH2OH | 15.23 | 20.14 |
| 6c | -CH2CH2OCH3 | 10.56 | 15.82 |
| 6e | -CH2CH2Ph | 0.86 | 1.87 |
| 6g | -CH2CH2(4-F-Ph) | 1.23 | 2.54 |
| 7a | -C(=O)CH3 | >50 | >50 |
| 7c | -C(=O)Ph | 21.87 | 30.15 |
| Ibuprofen | (Reference) | 12.5 | 18.9 |
Causality Behind Experimental Choices: The initial hit, compound 5 , demonstrated moderate activity. The researchers hypothesized that introducing various substituents on the piperidine nitrogen could enhance potency by exploring different binding pockets of the target protein(s). The synthesis of two series, alkyl/aralkyl derivatives (6a-g) and acyl derivatives (7a-h), was a logical progression to probe the effects of both steric bulk and electronic properties.[3]
Key SAR Insights:
-
Alkyl/Aralkyl Substituents are Favorable: The N-alkylation of the piperidine ring generally led to an increase in potency compared to the unsubstituted lead compound 5 .
-
Aromaticity Enhances Activity: The introduction of a phenyl group, as in 6e , resulted in a dramatic increase in inhibitory activity against both NO and TNF-α production, suggesting a crucial hydrophobic interaction.
-
Acylation is Detrimental: The acylation of the piperidine nitrogen, as seen in series 7, significantly reduced or abolished the anti-inflammatory activity, indicating that a basic nitrogen at this position is likely essential for interaction with the biological target.[3]
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol is a self-validating system for assessing the anti-inflammatory potential of novel compounds.
Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are seeded in 96-well plates at a density of 2 × 10^5 cells/well and allowed to adhere for 24 hours.[4]
-
The cells are then pre-treated with various concentrations of the test compounds for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.[4]
Nitric Oxide (NO) Production Assay (Griess Assay):
-
After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[4]
-
The mixture is incubated at room temperature for 15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite, an indicator of NO production, is calculated from a sodium nitrite standard curve.
TNF-α Production Assay (ELISA):
-
The concentration of TNF-α in the cell culture supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.
Caption: Workflow for in vitro anti-inflammatory screening.
Antimicrobial Activity: A Broad Spectrum of Action
The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents.[5] Its structural similarity to purines allows it to interfere with essential bacterial processes like DNA synthesis.[1] The this compound framework has been explored for its efficacy against a range of Gram-positive and Gram-negative bacteria.
Comparative Analysis of Antimicrobial Potency
A study on 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives provides valuable SAR insights. The antimicrobial activity was assessed by measuring the zone of inhibition.
| Compound ID | R Group (on Piperidine Nitrogen) | S. aureus (Zone in cm) | E. coli (Zone in cm) | C. albicans (Zone in cm) |
| 7b | -C(=O)CH2Cl | 2.5 | 2.1 | 3.2 |
| 7c | -C(=O)CH2Br | 1.3 | 1.9 | 2.5 |
| 7k | -SO2(4-CH3-Ph) | 2.6 | 1.8 | 0.7 |
| 7l | -SO2(4-Cl-Ph) | 1.2 | 1.7 | 2.8 |
| Ampicillin | (Reference) | 3.8 | 3.0 | - |
| Nystatin | (Reference) | - | - | 3.2 |
Causality Behind Experimental Choices: The researchers derivatized the piperidine nitrogen with various acyl and sulfonyl chlorides to explore the impact of these electrophilic and sterically diverse groups on antimicrobial activity. This approach aimed to identify functionalities that could enhance cell wall penetration or interaction with bacterial targets.
Key SAR Insights:
-
Halogenated Acyl Groups Show Promise: The presence of an α-chloroacetyl group (7b ) conferred broad-spectrum activity against both bacteria and fungi.
-
Sulfonyl Substituents Modulate Activity: A tosyl group (7k ) resulted in potent activity against Gram-positive bacteria (S. aureus), while a chloro-substituted phenylsulfonyl group (7l ) showed good antifungal activity. This highlights how electronic modifications on the appended aromatic ring can fine-tune the antimicrobial spectrum.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium. The culture is then diluted to achieve a standardized concentration of approximately 5 × 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted (usually two-fold) in a 96-well microtiter plate containing a liquid growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 16-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: SAR of piperidine N-substituents on antimicrobial activity.
CNS Activity: Modulating Key Neurotransmitter Receptors
The this compound scaffold has also been investigated for its ability to modulate CNS targets, particularly dopamine D2 and histamine H3 receptors, which are implicated in various neurological and psychiatric disorders.
Histamine H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. H3 antagonists are being explored for the treatment of cognitive disorders and other CNS conditions.
Comparative Analysis of H3 Receptor Affinity:
Dopamine D2 Receptor Antagonism
Dopamine D2 receptor antagonists are crucial in the treatment of psychosis. While direct SAR studies on a series of this compound analogs for D2 antagonism are limited in the public literature, related benzimidazole-containing compounds have shown high affinity for the D2 receptor. The key interactions often involve a salt bridge between the basic nitrogen of the piperidine (or a similar basic moiety like piperazine) and an aspartate residue (Asp86) in the receptor, along with hydrogen bonding and hydrophobic interactions involving the benzimidazole core.
Inference from Related Structures: Studies on arylpiperazine derivatives linked to a benzimidazole core have shown that the nature of the aryl group and the length of the linker chain are critical for D2 receptor affinity. This suggests that for the this compound scaffold, modifications at the 2-position of the benzimidazole and on the piperidine ring would be key areas for optimization to achieve potent and selective D2 antagonism. This remains a promising area for further investigation.
Experimental Protocol: Radioligand Binding Assay for D2/H3 Receptors
This protocol provides a framework for determining the binding affinity (Ki) of test compounds for a specific receptor.
-
Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 or histamine H3 receptor are prepared.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [3H]N-methylspiperone for D2, [3H]Nα-methylhistamine for H3) and varying concentrations of the test compound.
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with a cold buffer.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined from competition binding curves. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The this compound scaffold is a testament to the power of privileged structures in drug discovery. As demonstrated, subtle modifications to this core can profoundly influence its biological activity, enabling the development of potent and selective agents for a range of therapeutic targets. The SAR data presented herein for anti-inflammatory and antimicrobial activities provide a clear roadmap for further optimization. While its potential as a CNS agent, particularly as a dopamine D2 antagonist, is evident from related structures, a systematic exploration of this specific scaffold is warranted. Future research should focus on synthesizing and evaluating a diverse library of these analogs to fully unlock their therapeutic potential.
References
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017). Research Journal of Pharmacy and Technology.
- Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Deriv
- Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazole, 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazole and their analogs. (2005). European Journal of Medicinal Chemistry.
- Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- Detailed protocol for the D2 binding secondary assay. (n.d.). Probe Reports from the NIH Molecular Libraries Program.
- Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. (2019). Future Journal of Pharmaceutical Sciences.
- Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. (2014). Journal of Medicinal Chemistry.
- Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (2015). Chemical Biology & Drug Design.
- Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult. (n.d.). PubMed Central.
- New 1-benzyl-4-hydroxypiperidine derivatives as non-imidazole histamine H3 receptor antagonists. (2008). Archiv der Pharmazie.
- human Histamine H3 Receptor Cell Line. (n.d.). Revvity.
- Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (n.d.). MDPI.
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024).
- Pharmacological characterization of seven human histamine H3 receptor isoforms. (2023). bioRxiv.
- Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. (2014).
- Benzimidazole An Important Scaffold In Drug Discovery. (n.d.).
- Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. (2020). ACS Sensors.
- Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204". (n.d.). Benchchem.
- SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (n.d.). White Rose Research Online.
- SAR exploration of the non‐imidazole histamine H3 receptor ligand ZEL‐H16 reveals potent inverse agonism. (2022). Archiv der Pharmazie.
- Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). (2025). World Scientific News.
- From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
- Sulfonamide derivatives of substituted (piperidin-4-yl)-1H-benzo[d]imidazoles: design, synthesis, antimicrobial and anti-inflammatory activities, and docking studies evaluation and ADME properties. (2025).
- Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (2025).
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
- Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. (n.d.). MDPI.
- MIC & Etest. (n.d.). IACLD.
- 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. (n.d.). PubMed.
- Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer's tre
- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.).
- AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). (n.d.). MDPI.
- Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (n.d.). PubMed Central.
- Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points. (n.d.). Revvity.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023).
- Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. (2019).
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
- Non-imidazole histamine H3 ligands, part IV: SAR of 1-[2-thiazol-5-yl-(2-aminoethyl)
- PROCEDURE FOR THE PREPARATION OF NEW PIPERIDIC DERIVATIVES OF BENCIMIDAZOLE. (1992).
- Understanding how in vitro macrophage assays drive IO development forward [WEBINAR]. (2020). Miltenyi Biotec.
- Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). MDPI.
- Comparative molecular field analysis of dopamine D4 receptor antagonists including 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113), 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]. (n.d.). PubMed.
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI.
- Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. (2003). Naunyn-Schmiedeberg's Archives of Pharmacology.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazole, 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazole and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
High-Efficiency Synthesis of Benzimidazole Derivatives: Conventional Heating vs. Microwave Irradiation
[1][2][3][4][5][6][7][8]
Executive Summary
The synthesis of benzimidazole derivatives—pharmacophores critical in anti-hypertensive, anti-parasitic, and anti-cancer therapeutics—has historically relied on energy-intensive conventional heating. This guide objectively compares traditional thermal conduction methods against microwave-assisted organic synthesis (MAOS). Experimental data confirms that microwave irradiation not only reduces reaction times from hours to minutes but also consistently improves yields by 10–40% through direct molecular heating mechanisms, aligning with Green Chemistry principles.
Mechanistic Divergence: Conduction vs. Dielectric Heating
To understand the efficiency gap, one must analyze the heat transfer physics.
Conventional Heating (Thermal Conduction)
-
Mechanism: Heat is generated by an external source (oil bath/heating mantle) and transferred through the reaction vessel walls to the solvent.
-
Limitation: This relies on thermal conductivity and convection currents. It creates a temperature gradient (hot walls, cooler center), leading to non-uniform reaction rates and potential byproduct formation due to local overheating at the vessel walls.
Microwave Irradiation (Dielectric Heating)
-
Mechanism: Microwave energy (typically 2.45 GHz) interacts directly with the dipole moments of the reactants and solvents.
-
Dipolar Polarization: Polar molecules try to align with the oscillating electric field. The lag in alignment creates molecular friction, generating internal heat.
-
Ionic Conduction: Dissolved ions oscillate back and forth under the electric field, colliding with neighboring molecules and generating heat.
-
-
Advantage: This causes "volumetric heating"—the sample heats uniformly from the inside out, often exceeding the boiling point of the solvent (superheating) and providing activation energy more rapidly.
Figure 1: Comparative energy transfer mechanisms. Conventional heating relies on slow wall-to-center conduction, while microwaves induce rapid, volumetric heating via molecular interaction.
Comparative Performance Data
The following data aggregates results from multiple studies synthesizing 2-substituted benzimidazoles via the condensation of o-phenylenediamine (OPD) with various carboxylic acids or aldehydes.
Table 1: Reaction Metrics Comparison
| Derivative (R-group) | Method | Catalyst/Solvent | Time | Yield (%) |
| 2-Phenyl | Conventional | Ethanol/Reflux | 4.0 hrs | 68% |
| Microwave | Solvent-Free/SiO₂ | 8 min | 94% | |
| 2-Methyl | Conventional | 4N HCl/Reflux | 3.5 hrs | 72% |
| Microwave | Trace HCl | 4 min | 96% | |
| 2-(4-Chlorophenyl) | Conventional | Ethanol/Reflux | 5.5 hrs | 61% |
| Microwave | Ethanol | 10 min | 92% | |
| 2-(4-Nitrophenyl) | Conventional | Nitrobenzene | 6.0 hrs | 55% |
| Microwave | Solvent-Free | 12 min | 88% |
Data Source Synthesis: Aggregated from comparative studies (e.g., Mobinikhaledi et al., Asian J. Chem; MDPI).
Key Observations
-
Time Efficiency: Microwave synthesis reduces reaction duration by approximately 95-98% .[1][2][3][4]
-
Yield Improvement: Consistently higher yields (10-40% increase) are observed.[1] This is attributed to the suppression of side reactions; the rapid heating profile allows the system to reach the activation energy of the primary reaction path faster than competing degradation pathways.
-
Green Metrics: MW protocols often allow for solvent-free conditions (using solid supports like silica or alumina) or water-based protocols, significantly reducing VOC (Volatile Organic Compound) waste.
Validated Experimental Protocols
Below are self-validating protocols for the synthesis of 2-Phenylbenzimidazole .
Protocol A: Conventional Thermal Synthesis (Baseline)
-
Reagents: o-Phenylenediamine (1.08 g, 10 mmol), Benzoic acid (1.22 g, 10 mmol), 4N HCl (20 mL).
-
Step 1: Dissolve reagents in 4N HCl in a round-bottom flask.
-
Step 2: Reflux at 100°C for 4 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7).
-
Step 3: Cool to room temperature. Neutralize with NH₄OH dropwise until precipitation occurs.
-
Step 4: Filter the crude solid, wash with ice-cold water.
-
Step 5: Recrystallize from ethanol/water.[5]
-
Validation: Melting point 292–294°C.
Protocol B: Microwave-Assisted Synthesis (Optimized)
-
Reagents: o-Phenylenediamine (10 mmol), Benzoic acid (10 mmol), Polyphosphoric acid (PPA) or minimal DMF (Dimethylformamide).
-
Equipment: Dedicated microwave reactor (e.g., CEM Discover or Anton Paar Monowave). Note: Domestic ovens are discouraged due to non-uniform field distribution and lack of temperature control, but can be used with alumina heat sinks if necessary.
-
Step 1: Mix reactants intimately. If using solid support, adsorb reactants onto silica gel.
-
Step 2: Place in a microwave-transparent vessel (Pyrex/Teflon).
-
Step 3: Irradiate at 140°C (Power: 150W) for 5–8 minutes . Use IR temperature sensing to prevent runaway.
-
Step 4: Cool rapidly (compressed air cooling).
-
Step 5: Pour reaction mixture into crushed ice/water. Neutralize with 10% NaHCO₃.
-
Step 6: Filter and dry.
-
Validation: High purity often negates the need for recrystallization, though a wash with cold ether is recommended.
Figure 2: Workflow comparison. The microwave path eliminates the energy-intensive reflux step, merging reaction and activation into a single rapid phase.
Critical Analysis & Recommendations
Scalability
While microwave synthesis is superior on a milligram-to-gram scale, penetration depth is a limiting factor. Microwaves generally penetrate only a few centimeters into the reaction mixture. For multi-kilogram synthesis, continuous flow microwave reactors are required to maintain the surface-area-to-volume ratio benefits. Conventional heating remains the standard for bulk industrial batch processes solely due to existing infrastructure, despite lower energy efficiency.
Safety Considerations
-
Superheating: MW can heat solvents 10–20°C above their atmospheric boiling points without boiling (superheating). Opening vessels immediately can cause flash vaporization/explosion. Always allow cooling time.
-
Pressure: Closed-vessel MW synthesis generates significant pressure. Use vessels rated for at least 300 psi (20 bar).
Conclusion
For research and drug discovery applications where speed, library generation, and yield are paramount, Microwave-Assisted Synthesis is the superior methodology .[6] It aligns with Green Chemistry by reducing solvent use and energy consumption. Conventional heating should be reserved for scenarios where specific microwave equipment is unavailable or for massive bulk-scale production where flow chemistry has not yet been implemented.
References
-
Bentham Science. (2022). Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles.Link
-
National Institutes of Health (NIH). (2018). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole Derivatives.Link
-
MDPI. (2019). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation.[7]Link
-
Asian Journal of Chemistry. (2010). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study.Link
-
Journal of Chemical Reviews. (2022). An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach.Link
Sources
- 1. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 2. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Potent and Selective 8-Oxoguanine DNA Glycosylase 1 Inhibitors
An In-Depth Head-to-Head Comparison of OGG1 Inhibitors with an N-Piperidinyl-Benzimidazolone Scaffold
In the intricate landscape of DNA repair, 8-Oxoguanine DNA Glycosylase 1 (OGG1) stands out as a critical enzyme responsible for initiating the base excision repair (BER) pathway. Its primary role is to recognize and excise 8-oxoguanine (8-oxoG), one of the most abundant and mutagenic DNA lesions induced by reactive oxygen species (ROS). The accumulation of unrepaired 8-oxoG can lead to G:C to T:A transversion mutations, compromising genomic integrity.[1] Beyond its canonical role in DNA repair, OGG1 has been implicated in the transcriptional regulation of pro-inflammatory genes, making it a compelling therapeutic target for a range of diseases, including cancer and inflammatory conditions.[1][2][3][4][5][6]
This guide provides a detailed head-to-head comparison of a prominent class of OGG1 inhibitors built around the N-Piperidinyl-Benzimidazolone scaffold. We will delve into the experimental data that defines their performance, discuss the causality behind their development, and provide the detailed methodologies required to validate their activity and target engagement.
The N-Piperidinyl-Benzimidazolone Scaffold: A Foundation for Potency and Selectivity
The journey to potent and selective OGG1 inhibitors has led researchers to the N-Piperidinyl-Benzimidazolone motif. This scaffold emerged from a high-throughput screening campaign that identified two structurally related, albeit weak, hits.[7][8] Subsequent hit-to-lead expansion and a systematic structure-activity relationship (SAR) investigation revealed that this core structure provided an ideal framework for optimizing interactions within the OGG1 active site.[1][6][9] The development of this series culminated in the widely used tool compound, TH5487, and its more potent successor, TH8535.[1][6][9]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Small Molecule Inhibitors of 8-Oxoguanine DNA Glycosylase-1 (OGG1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
validating target engagement of novel benzimidazole compounds in cellular models
Executive Summary
Benzimidazoles represent a privileged scaffold in medicinal chemistry, frequently utilized as kinase inhibitors (e.g., targeting EGFR, CK2, TGF
This guide compares the two industry-standard TE methodologies: Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement . Unlike generic protocols, this guide addresses the specific physicochemical challenges of benzimidazoles, such as solubility limits and intrinsic fluorescence, providing a self-validating framework for robust data generation.
The Validation Triad: Selecting the Right Assay
To rigorously validate a novel benzimidazole, one must interrogate the binding event through three distinct lenses.
| Feature | Method A: CETSA | Method B: NanoBRET™ TE | Method C: Proximal Biomarker |
| Principle | Thermodynamic Stabilization | Competitive Binding Kinetics | Functional Consequence |
| Labeling | Label-Free (Native protein) | Labeled (Luciferase-Fusion) | Label-Free (Phospho-antibody) |
| Throughput | Medium (Western Blot) to High (AlphaScreen) | High (Plate Reader) | Low to Medium |
| Key Output | Residence Time & Occupancy ( | Pathway Inhibition | |
| Benzimidazole Risk | Compound precipitation at high temps | Autofluorescence interference | Distal signaling noise |
Method A: Cellular Thermal Shift Assay (CETSA)
The Thermodynamic Standard (Label-Free)
CETSA relies on the biophysical principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[1][2] For benzimidazoles, which are often hydrophobic, this assay is superior for validating binding to endogenous targets without cloning.
Critical Protocol: The "Isothermal Dose-Response" (ITDR)
Instead of a melt curve (variable temp), use a fixed screening temperature to generate an
Step-by-Step Workflow
-
Cell Preparation:
-
Seed cells (e.g., A549 or HEK293) to 80% confluency.
-
Benzimidazole Specific: Benzimidazoles often require DMSO for solubility. Ensure final DMSO concentration is <0.5% to prevent solvent-induced thermal destabilization.
-
-
Compound Treatment:
-
Treat cells with the novel benzimidazole (0.1 nM – 10
M) for 1 hour at 37°C. -
Control: Treat with Reference Inhibitor (e.g., Nocodazole for tubulin, Gefitinib for EGFR).
-
-
Thermal Challenge (The Critical Step):
-
Heat cells for 3 minutes at the target's
(the temperature where 75% of the protein normally unfolds/aggregates). -
Note: For most kinases, this is between 48°C and 56°C.
-
-
Lysis & Separation:
-
Cool to RT immediately. Add lysis buffer (with protease inhibitors).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Why? This pellets the denatured/aggregated protein. The supernatant contains only the stabilized (drug-bound) protein.
-
-
Detection:
-
Analyze supernatant via Western Blot or AlphaScreen.
-
Expert Insight: The Solubility Trap
Benzimidazoles may precipitate at high concentrations ( >50
-
Validation Check: Perform a "Solubility Control" by spinning down media + compound (no cells) and measuring UV absorbance of the supernatant to ensure the compound remains in solution.
Method B: NanoBRET™ Target Engagement
The Kinetic Standard (Live Cell) [3]
NanoBRET uses Bioluminescence Resonance Energy Transfer (BRET) to measure the displacement of a fluorescent tracer by your compound.[3][4] It is the only method that accurately measures Residence Time (how long the drug stays bound), a better predictor of in vivo efficacy for benzimidazoles than simple affinity.
Step-by-Step Workflow
-
Transfection:
-
Transfect cells with a plasmid encoding the Target Kinase fused to NanoLuc® Luciferase.[4]
-
-
Tracer Addition:
-
Competitive Displacement:
-
Add the novel benzimidazole. If it binds the target, it displaces the tracer.[4]
-
Result: Loss of BRET signal.
-
-
Data Analysis:
-
Calculate Fractional Occupancy using the Cheng-Prusoff correction for tracer concentration.
-
Expert Insight: The "Inner Filter" & Autofluorescence Check
Benzimidazoles often possess intrinsic fluorescence (emission 300–450 nm) or strong UV absorbance.
-
The Risk: If your compound absorbs light at the NanoLuc emission peak (~460 nm), it will quench the signal artificially (False Positive).
-
The Fix: Run a "Tracer-Free" control. Transfect cells with NanoLuc-Kinase only. Add compound. If the NanoLuc signal drops significantly with increasing compound concentration, you have an Inner Filter Effect (IFE).
Visualizing the Validation Logic
The following diagrams illustrate the decision-making workflow and the mechanistic pathway.
Diagram 1: Comparative Validation Workflow
Caption: Decision tree for selecting TE assays based on compound physicochemical properties.
Diagram 2: Mechanism of Action (Kinase Example)
Caption: Competitive inhibition mechanism of benzimidazoles preventing downstream phosphorylation.
Data Comparison & Interpretation
When publishing your data, presenting a direct comparison strengthens the validity of your compound.
| Metric | Novel Benzimidazole (Example Data) | Reference Standard (e.g., Nocodazole) | Interpretation |
| CETSA | Strong physical binding; compound stabilizes target significantly. | ||
| NanoBRET | Compound binds intracellularly with high potency, though slightly less than reference. | ||
| Residence Time | Critical Differentiator: Novel compound stays bound 3x longer, suggesting potentially superior duration of action. |
Self-Validating System Checklist
Before finalizing your dataset, ensure these controls are present:
References
-
Martinez Molina, D., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[1][6][7] Science, 341(6141), 84-87.[1][8][9] Link
-
Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 6, 10091. Link
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. Link
-
Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology, 25(2), 206-214. Link
Sources
- 1. CETSA — Chemical Biology Consortium Sweden [cbcs.se]
- 2. mdpi.com [mdpi.com]
- 3. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. annualreviews.org [annualreviews.org]
- 7. pelagobio.com [pelagobio.com]
- 8. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
Comparative Docking Analysis of Benzimidazole Derivatives: A Multi-Target Technical Guide
Executive Summary: The Privileged Scaffold
Benzimidazole is a "privileged scaffold" in medicinal chemistry due to its structural resemblance to purine nucleotides and its ability to engage in diverse non-covalent interactions (hydrogen bonding,
By synthesizing data from recent high-impact studies, we deconstruct the molecular mechanics that allow this single core moiety to target distinct binding pockets with high specificity.
Methodological Framework: Standardized Docking Protocol
To ensure reproducibility and valid comparative analysis, the following standardized workflow is recommended. This protocol aligns with the methodologies used in the cited case studies (AutoDock Vina, Schrödinger Glide, and Discovery Studio).
Computational Workflow (Graphviz Visualization)
Figure 1: Standardized molecular docking workflow for benzimidazole derivatives.
Critical Protocol Parameters
-
Ligand Optimization : Geometry must be optimized using DFT (B3LYP/6-31G* basis set) to ensure the starting conformer is energetically minimized.
-
Charge Assignment : Gasteiger-Marsili charges are critical for the imidazole ring nitrogens, which often act as key H-bond acceptors/donors.
-
Grid Box : Dimensions should typically be
Å with a spacing of 0.375 Å, centered on the active site residues (e.g., Met793 for EGFR).
Comparative Analysis: Anticancer Targets (EGFR vs. VEGFR-2 vs. Tubulin)
EGFR Tyrosine Kinase Inhibition
Benzimidazole derivatives function as ATP-competitive inhibitors. The core scaffold mimics the adenine ring of ATP.
-
Mechanism : The N3 nitrogen of the benzimidazole ring typically accepts a hydrogen bond from the backbone amide of Met793 (hinge region).
-
Key Derivative : Compound 12b (2-substituted benzimidazole).
-
Performance : Exhibits dual H-bonding with Lys721 and Thr830 , crucial for stabilizing the inactive conformation of the kinase.
VEGFR-2 Inhibition
In VEGFR-2, the binding mode shifts slightly. The scaffold often occupies the hydrophobic pocket adjacent to the ATP binding site.
-
Mechanism : Type II inhibitor binding mode. The benzimidazole acts as a spacer, positioning substituents to interact with Cys919 and Glu885 .
-
Key Derivative : Compound 8m (Benzimidazole-dioxoisoindoline hybrid).[2]
-
Performance : Achieves a binding energy of -10.70 kcal/mol , superior to standard anthelmintics like Fenbendazole (-8.18 kcal/mol).
Tubulin Polymerization Inhibition
Unlike kinases, tubulin binding occurs at the colchicine site.
-
Mechanism : The benzimidazole moiety wedges into the interface between
- and -tubulin. -
Key Derivative : BI-02 .[3]
-
Performance : Binding energy of -8.50 kcal/mol .[3] Key interactions include
- stacking with Phe296 and H-bonds with Thr340 .
Comparative Data Summary
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Residues | Interaction Type |
| 8m | VEGFR-2 | 2QU5 | -10.70 | Cys919, Asp1046 | H-bond, Hydrophobic |
| 4b | DNA Gyrase B | 1KZN | -10.40 | Asp73, Arg76 | Salt Bridge, H-bond |
| BI-02 | 1SA0 | -8.50 | Thr340, Phe296 | H-bond, | |
| Fenbendazole | VEGFR-2 | 2QU5 | -8.18 | Leu838, Cys917 | Water-bridge H-bond |
| 12b | EGFR (WT) | 1M17 | N/A* | Met793, Lys721 | Hinge H-bond |
| 7 | Mtb KasA | 6P9K | -7.36 | Gly123 | H-bond |
*Note: 12b is qualitatively ranked as highly potent based on kinase inhibition assays, though specific binding energy varies by software.
Comparative Analysis: Antimicrobial Targets (DNA Gyrase)[4][5]
Benzimidazoles target the ATP-binding domain of the GyrB subunit of DNA gyrase, effectively shutting down bacterial DNA replication.
-
Target : DNA Gyrase B (PDB: 1KZN).[4]
-
Key Derivative : Compound 4b and AM1 .
-
Structural Insight : The 2-position substitution is critical here. A bulky group at position 2 (e.g., a substituted phenyl or heterocyclic ring) allows the molecule to span the ATP binding pocket and interact with Asp73 , a conserved residue essential for ATP hydrolysis.
-
Performance : Compound 4b achieves a remarkable -10.4 kcal/mol , outperforming the co-crystallized ligand clorobiocin (-6.08 kcal/mol).
Structure-Activity Relationship (SAR) Logic
The docking results across these diverse targets reveal a consistent SAR logic for the benzimidazole scaffold.
SAR Visualization (Graphviz)
Figure 2: Structure-Activity Relationship (SAR) map derived from comparative docking studies.
Mechanistic Insights[7]
-
Hinge Binding (Kinases) : For EGFR and VEGFR, the N1 and N3 atoms are the primary drivers of affinity, mimicking the adenine of ATP.
-
Spacer Function (Position 2) : The group at position 2 acts as a "vector" that directs the molecule toward specific sub-pockets (e.g., the selectivity pocket in kinases or the hydrophobic cleft in tubulin).
-
Electronic Effects : Electron-withdrawing groups (like -NO2 or -F) on the benzenoid ring (positions 5/6) often enhance
- stacking interactions with aromatic residues like Phe296 in tubulin.
References
-
Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors Source: European Journal of Medicinal Chemistry (2019) [5]
-
Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies Source: RSC Advances (2024)
-
Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins Source: Semantic Scholar (2021)
-
Design, Synthesis and Molecular Docking of New Benzimidazole Derivatives of Potential Antimicrobial Activity as DNA Gyrase Inhibitors Source: ResearchGate (2025)
-
In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists Source: Molecules (2020)
-
Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking Source: bioRxiv (2022)
Sources
- 1. Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Assessing the ADMET Profile of N-Substituted 6-(Chloro/Nitro)-1H-Benzimidazole Derivatives
Executive Summary
In the development of antimicrobial and anticancer agents, the benzimidazole scaffold remains a "privileged structure" due to its ability to interact with diverse biological targets, including DNA gyrase, tubulin, and EGFR.[1][2] However, the substitution pattern at the 6-position is a critical determinant of the molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) fate.[1][2]
This guide provides a technical comparison between 6-chloro and 6-nitro substituted 1H-benzimidazoles. While both substituents are electron-withdrawing groups (EWGs) that enhance biological potency by modulating the pKa of the imidazole ring, they diverge significantly in metabolic stability and toxicity profiles.[2]
Key Finding: 6-Nitro derivatives often exhibit superior in vitro potency (lower IC50/MIC) due to strong electronic interactions but suffer from rapid hepatic clearance (nitroreduction) and mutagenicity alerts. 6-Chloro derivatives offer a more balanced profile with higher lipophilicity (LogP) and superior metabolic stability, making them preferred candidates for oral bioavailability optimization.[1][2]
Chemical Rationale & Physicochemical Comparison
The choice between a chlorine atom and a nitro group at the C6 position fundamentally alters the electronic and physicochemical landscape of the molecule.[2]
Electronic & Lipophilic Impact[1][2]
-
6-Chloro: A weak deactivating group.[2] It increases lipophilicity (LogP) significantly, facilitating passive diffusion across the intestinal membrane.[2] It is metabolically robust, primarily susceptible to slow oxidative dechlorination or aromatic hydroxylation.[2]
-
6-Nitro: A strong deactivating group.[2] It increases polarity relative to the chloro-analog but introduces a "metabolic handle."[2] The nitro group is a substrate for nitroreductases (both bacterial and hepatic), leading to the formation of amines, which can be reactive toxicophores.[1][2]
Representative Data Comparison
The following table synthesizes data from recent bio-evaluation studies (e.g., RSC Adv., 2022) comparing N-substituted analogs.
| ADMET Parameter | 6-Chloro Derivative (Series A) | 6-Nitro Derivative (Series B)[1][2][3] | Reference Standard (Albendazole) | Interpretation |
| LogP (Lipophilicity) | 3.8 – 4.5 | 2.9 – 3.5 | 3.5 | Chloro analogs are more lipophilic; Nitro analogs have better aqueous solubility potential.[1][2] |
| Solubility (pH 7.4) | Low (< 5 µg/mL) | Moderate (10–25 µg/mL) | Low | Nitro group polarity aids solubility but may limit passive permeability.[1][2] |
| Caco-2 Permeability ( | High ( | Moderate ( | Moderate | Chloro analogs show superior passive transport.[1][2] |
| Microsomal Stability ( | > 60 min (Stable) | < 20 min (Unstable) | ~45 min | Critical Differentiator: Nitro reduction drives rapid clearance.[1][2] |
| Cytotoxicity ( | > 100 µM (Safer) | 20–50 µM (Toxic) | > 50 µM | Nitroaromatics carry a higher risk of cytotoxicity in mammalian cells (e.g., MCF-7).[1][2] |
| Ames Test (Mutagenicity) | Negative | Positive/Equivocal | Negative | Nitro groups are classic structural alerts for genotoxicity.[1][2] |
Metabolic Fate & Toxicity Pathways[2][3][4][5]
Understanding the metabolic divergence is crucial for lead optimization.[2] The diagram below illustrates the "Nitro-Switch" liability compared to the oxidative stability of the Chloro-analog.
Figure 1: Comparative metabolic pathways.[1][2] The 6-Chloro derivative undergoes slow oxidative metabolism, supporting a longer half-life. The 6-Nitro derivative is rapidly reduced to an amine, which poses genotoxic risks and shortens half-life.
Experimental Protocols for Validation
To validate the ADMET profile of your specific derivatives, do not rely solely on in silico predictions.[2] Use these standardized protocols.
Protocol A: Microsomal Stability (The "Metabolic Wall")
Determine intrinsic clearance (
-
Preparation: Prepare a 1 µM solution of the test compound (Chloro/Nitro derivative) in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or mouse).[2]
-
Pre-incubation: Equilibrate at 37°C for 5 minutes.
-
Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH). Control: Run a parallel reaction without NADPH to check for non-enzymatic degradation.[2]
-
Sampling: Aliquot 50 µL at
minutes. -
Quenching: Immediately add 150 µL ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: .[2]-
Target:
min is acceptable for early leads.[2]
-
Protocol B: Cytotoxicity Assessment (MTT Assay)
Differentiate specific anticancer activity from general systemic toxicity.[1][2]
-
Seeding: Plate MCF-7 (breast cancer) and HEK293 (normal kidney) cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Treat cells with serial dilutions of the 6-chloro and 6-nitro derivatives (0.1 µM to 100 µM).[2] Solvent Control: DMSO < 0.1%.[1][2]
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Dye Addition: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate for 4h.
-
Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm.
-
Analysis: Calculate
(cancer) and (normal).[1][2]
Strategic Decision Matrix
When should you prioritize the Chloro vs. the Nitro scaffold?
Figure 2: Decision tree for scaffold selection.[1][2] Use 6-Chloro for systemic drugs requiring stability.[2] Use 6-Nitro only if targeting hypoxic environments (tumors) or if rapid clearance is not a detriment.[1][2]
References
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 2022.[1]
-
Benzimidazole-Coordinated Copper(II) Complexes as Effectual Chemotherapeutics against Malignancy. Biomedicines, 2023.[1][2]
-
Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives. New Journal of Chemistry, 2021.[1][2]
-
Synthesis, Identification, Computer-Aided Docking Studies, and ADMET Prediction of Novel Benzimidazo-1,2,3-triazole Based Molecules. Molecules, 2021. [2]
-
Construction of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. ResearchGate, 2022.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04756F [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
comparing the efficacy of benzimidazole derivatives against drug-resistant cancer cell lines
Executive Summary
Multidrug resistance (MDR) remains the primary cause of chemotherapy failure, predominantly driven by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[1][2] While traditional tubulin inhibitors (taxanes, vinca alkaloids) are potent, they are frequent substrates for P-gp efflux.
This guide analyzes Benzimidazole derivatives —both repurposed anthelmintics (Mebendazole, Albendazole) and novel synthetic hybrids—as a superior alternative for MDR phenotypes. Unlike taxanes, specific benzimidazole scaffolds evade P-gp efflux while retaining high affinity for the colchicine-binding site of tubulin, effectively bypassing the resistance mechanism that renders standard chemotherapy ineffective.
Mechanistic Rationale: The "Trojan Horse" Evasion
The efficacy of benzimidazoles in resistant lines stems from a structural distinctiveness that prevents recognition by the P-gp efflux pump.
-
Standard Care Failure: Paclitaxel and Vincristine stabilize or destabilize microtubules but are bulky, hydrophobic substrates actively pumped out of MDR cells by P-gp (ABCB1).
-
Benzimidazole Success: These derivatives bind to the colchicine site on
-tubulin. Crucially, their pharmacophore does not trigger the ATP-dependent conformational change in P-gp required for efflux. This allows intracellular accumulation to lethal thresholds even in cells with high P-gp expression (e.g., MCF-7/ADR, A549/DDP).
Mechanism of Action Diagram
The following diagram illustrates the differential intracellular accumulation between Paclitaxel (effluxed) and Benzimidazoles (retained).
Caption: Figure 1: Differential transport kinetics. Benzimidazoles evade P-gp recognition, allowing binding to tubulin, whereas Paclitaxel is actively extruded.
Comparative Efficacy Analysis
The following data synthesizes experimental results comparing Benzimidazole derivatives against standard chemotherapeutics in drug-resistant cell lines.
Table 1: Novel Benzimidazole Hybrids vs. Standard Care
Data Source: Comparative cytotoxicity assays in resistant phenotypes.
| Compound Class | Specific Derivative | Target Cell Line (Resistance Profile) | IC50 (µM) | Comparator Drug | Comparator IC50 (µM) | Fold Improvement |
| Hybrid | Benzimidazole-Chalcone (4d) | A549 (Lung Carcinoma) | 2.14 | Etoposide | 28.30 | ~13x |
| Salt | Benzimidazolium Salt (7f) | MCF-7 (Breast Cancer) | 0.59 | Cisplatin (DDP) | 6.54 | ~11x |
| Hybrid | Triazole-Benzimidazole | HeLa (Cervical) | 1.62 | Doxorubicin | 2.05 | 1.2x |
| Repurposed | Mebendazole (MBZ) | A549/DDP (Cisplatin-Resistant) | 0.40 | Cisplatin | >10.0 | >25x |
Table 2: Resistance Reversal Capability
Efficacy of Benzimidazole derivative FG020318 in reversing resistance in MCF-7/ADR (Adriamycin-resistant).
| Treatment Regimen | Cell Line | IC50 of Doxorubicin (µM) | Reversal Fold |
| Doxorubicin Only | MCF-7/ADR | 48.52 | - |
| Doxorubicin + FG020318 (5 µM) | MCF-7/ADR | 2.15 | 22.6x |
| Doxorubicin + Verapamil (Control) | MCF-7/ADR | 3.84 | 12.6x |
Key Insight: The benzimidazole derivative FG020318 not only kills cancer cells but sensitizes resistant cells to Doxorubicin more effectively than Verapamil (a known P-gp inhibitor).
Experimental Protocol: Validating Efficacy in MDR Lines
To strictly validate the efficacy of benzimidazoles against resistant lines, the experimental design must account for the instability of the resistant phenotype.
Critical Pre-requisite: Resistant cell lines (e.g., MCF-7/ADR) must be maintained under constant low-dose drug pressure (e.g., 1 µg/mL Doxorubicin) to prevent reversion to the wild-type phenotype.
Workflow Diagram
Caption: Figure 2: Standardized cytotoxicity workflow for MDR cell lines. The washout period is critical to avoid drug-drug interactions with the maintenance chemotherapy.
Detailed Methodology (Self-Validating System)
-
Cell Seeding: Seed MDR cells (e.g., A549/DDP) at
cells/well in 96-well plates.-
Control: Seed parental sensitive line (A549) in parallel to calculate the Resistance Index (RI) .
-
Formula:
.
-
-
Drug Treatment:
-
Dissolve Benzimidazole derivatives in DMSO (Final DMSO conc < 0.1%).
-
Apply serial dilutions.
-
Positive Control: Use a non-substrate drug (e.g., Cisplatin) to verify cell health.
-
Negative Control: 0.1% DMSO vehicle.
-
-
MTT Assay:
-
Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.
-
Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan.
-
Solubilize crystals with DMSO and read OD at 570 nm.
-
-
Data Interpretation:
-
A potent Benzimidazole candidate should yield an RI close to 1.0 , indicating equal efficacy in both sensitive and resistant lines (bypassing the resistance mechanism).
-
Structure-Activity Relationship (SAR) Insights
For researchers optimizing benzimidazole scaffolds, the following SAR trends are critical for maximizing potency against MDR lines:
-
Position 2 Substitution: Introduction of a chalcone or styryl moiety at Position 2 enhances lipophilicity and tubulin binding affinity. This "hybridization" often results in dual-mechanism activity (tubulin inhibition + kinase inhibition).
-
Position 5/6 Modification: Electron-withdrawing groups (e.g., -Cl, -F) or bulky lipophilic groups at these positions improve metabolic stability and cellular uptake in P-gp overexpressing cells.
-
N1 Substitution: Benzyl or alkyl chains at the N1 position can increase selectivity for cancer cells over normal fibroblasts, improving the therapeutic index.
Conclusion
Benzimidazole derivatives represent a highly effective, underutilized class of antineoplastics for drug-resistant cancers. Their ability to bind the colchicine site of tubulin while evading P-gp efflux allows them to succeed where taxanes and vinca alkaloids fail. For drug development professionals, prioritizing Benzimidazole-Chalcone hybrids offers the highest potential for overcoming MDR phenotypes.
References
-
Comparison of Mebendazole Anticancer Efficacy with Paclitaxel. Ponte Journal. [Link]
-
Design, Synthesis and Anti-Tumor Activity of Novel Benzimidazole-Chalcone Hybrids. National Institutes of Health (NIH). [Link]
-
Reversal of P-gp mediated multidrug resistance in-vitro and in-vivo by FG020318. Journal of Pharmacy and Pharmacology. [Link]
-
Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega. [Link]
-
Mebendazole induces apoptosis and inhibits migration via ROS-mediated STAT3 signaling in NSCLC. National Institutes of Health (NIH). [Link]
Sources
Validation of HPLC-UV Methods for Piperazine-Containing Compounds
Introduction: The "Invisible" Analyte Challenge
Piperazine presents a classic "perfect storm" for HPLC-UV analysis.[1] As a small, polar, aliphatic diamine (pKa₁ 9.73, pKa₂ 5.33), it is highly basic and hydrophilic, leading to virtually no retention on standard C18 columns and severe peak tailing due to silanol interactions.[1] More critically, it lacks a conjugated
For researchers and drug development professionals, this creates a validation bottleneck.[1] While LC-MS is the gold standard for sensitivity, HPLC-UV remains the workhorse for QC and release testing due to its ubiquity and robustness.[1]
This guide objectively compares the three primary HPLC-UV strategies—Ion-Pairing (IPC) , HILIC , and Pre-Column Derivatization —and provides a validated, field-proven protocol for the most versatile method: Derivatization with Dansyl Chloride.[1]
Strategic Comparison: Selecting the Right Methodology
Before validating a method, you must select the chemistry that matches your sensitivity requirements.[1]
Comparative Performance Matrix
| Feature | Method A: Ion-Pairing (IPC) | Method B: HILIC-UV | Method C: Derivatization (Dansyl-Cl) |
| Mechanism | Hydrophobic pairing with alkyl-sulfonates to retain on C18.[1] | Partitioning into water-enriched layer on polar stationary phase.[1] | Chemical attachment of UV-active chromophore (Sulfonamide formation).[1] |
| UV Detection | Low UV (200–210 nm).[1] | Low UV (200–210 nm).[1][2] | Standard UV (254 nm or 335 nm).[1] |
| Sensitivity (LOD) | Moderate (ppm level). High background noise.[1] | Moderate. Limited by solvent UV cutoff.[1] | High (ppb level).[1] Excellent S/N ratio. |
| Robustness | Low.[1] Long equilibration; sensitive to mobile phase pH/temp.[1] | Medium. Sensitive to water content in sample diluent.[1] | High. Derivative is stable; chromatography is standard C18.[1] |
| Primary Use Case | High-concentration Assay (e.g., Syrups).[1] | Polar impurities/Counter-ion analysis. | Trace Impurity Analysis & Genotoxic Screening.[1] |
Decision Framework (Workflow)
Figure 1: Decision tree for selecting the optimal piperazine analytical strategy based on sensitivity and matrix interference.
Deep Dive Protocol: Pre-Column Derivatization with Dansyl Chloride[3][4]
While IPC is faster for raw assays, Method C (Derivatization) is the only HPLC-UV method capable of validating trace piperazine levels with high specificity.[1] The reaction substitutes the amine hydrogens with a dansyl group, creating a highly fluorescent and UV-absorbing sulfonamide.[1]
The Chemistry
Reaction: Piperazine + 2 Dansyl Chloride
Validated Experimental Conditions
Reagents:
-
Derivatizing Solution: 5 mg/mL Dansyl Chloride in Acetone (Prepare fresh, light-sensitive).
-
Buffer: 0.1 M Sodium Carbonate (pH 9.5).
-
Internal Standard (IS): 1-Benzylpiperazine (Critical for correcting derivatization variability).[1]
Sample Preparation Workflow:
-
Aliquot: Transfer 1.0 mL of Sample Solution (containing Piperazine) into a reaction vial.
-
Spike: Add 100 µL of Internal Standard solution.
-
Basify: Add 1.0 mL of 0.1 M Sodium Carbonate.
-
Derivatize: Add 1.0 mL of Dansyl Chloride solution.
-
Incubate: Cap and heat at 60°C for 20 minutes (or sonicate for 30 mins).
-
Quench: (Optional) Add methylamine to scavenge excess reagent if interfering peaks occur.[1]
-
Filter: 0.22 µm PTFE filter into HPLC vial.
Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: Water (0.1% Formic Acid).[1]
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]
-
Gradient: 20% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic ring) or 335 nm (dansyl absorption max).[1]
-
Temperature: 30°C.
Reaction Pathway & Separation Logic[1]
Figure 2: Chemical transformation of piperazine to bis-dansyl-piperazine, enabling standard RP-HPLC retention and detection.
Validation Framework (ICH Q2(R2) Alignment)
The ICH Q2(R2) guideline emphasizes "fitness for purpose."[1][3] For piperazine derivatization, the validation must prove that the reaction is consistent, not just the injection.[1]
Specificity (The Critical Parameter)
The challenge is distinguishing the analyte from the "Reagent Blank."[1] Dansyl chloride hydrolyzes to form Dansyl Hydroxide (DNS-OH) and Dansyl Amide (DNS-NH2), which appear as large peaks early in the chromatogram.[1]
-
Acceptance Criteria: Resolution (
) > 2.0 between the Bis-dansyl-piperazine peak and the nearest reagent by-product peak.[1] -
Self-Validating Step: Inject a "Reagent Blank" (Buffer + Dansyl Cl + Heat).[1] Ensure the retention time of the blank peaks does not overlap with the piperazine derivative (typically eluting later due to double-tagging hydrophobicity).[1]
Linearity & Range
Because derivatization kinetics can vary at high concentrations (reagent depletion), linearity must be proven over the specific range.[1]
-
Range: 0.1 µg/mL to 100 µg/mL.
-
Criteria:
.[1][4] -
Important: Plot the Area Ratio (Analyte Area / Internal Standard Area) vs. Concentration.[1] Using an IS corrects for volume errors during the heating step.[1]
Accuracy (Recovery)
Spike piperazine into the sample matrix before derivatization.[1]
-
Levels: 50%, 100%, 150% of target concentration.
-
Criteria: 90.0% – 110.0% recovery.
-
Troubleshooting: If recovery is low, increase the molar excess of Dansyl Chloride (at least 20-fold excess is recommended).[1]
Robustness (Derivatization Stability)[1]
-
Variable: Reaction Time (15 vs 20 vs 25 mins).
-
Variable: Solution Stability. The derivative is generally stable for 24 hours in the dark.[1]
-
Data Requirement: %RSD < 2.0% for samples injected at T=0 and T=24h.
Summary of Experimental Data
The following table summarizes typical performance metrics obtained when comparing Method A (IPC) and Method C (Derivatization) for a piperazine impurity assay.
| Parameter | Method A: Ion-Pairing (210 nm) | Method C: Dansyl Derivatization (254 nm) |
| Limit of Detection (LOD) | 5.0 ppm | 0.05 ppm |
| Linearity ( | 0.995 (Baseline noise interference) | > 0.999 |
| Peak Tailing ( | 1.5 – 2.0 | 1.0 – 1.1 |
| Run Time | 25 min (Isocratic/Gradient) | 15 min (Gradient) |
| Reagent Cost | Low (Ion pair salts) | Medium (Dansyl Cl) |
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1][3] [Link]
-
El-Enany, N., et al. (2017).[1][5] Normal-Phase High Performance Liquid Chromatographic Method with Dansylation for the Assay of Piperazine Citrate in Dosage Forms.[1][6] Analytical Letters.[1][3] [Link]
-
Reddy, P.R., et al. (2012).[1] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[1][6][5] Journal of Chemical and Pharmaceutical Research.[1][5][7] [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.[Link]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 4837, Piperazine.[1][Link][1]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 1-(4-Piperidinyl)-1H-benzimidazole
Executive Summary & Immediate Action
1-(4-Piperidinyl)-1H-benzimidazole (CAS 4385-48-2) is a pharmacophore commonly used as an intermediate in the synthesis of antihistamines (e.g., astemizole) and antipsychotics. While often classified as a standard organic irritant, its structural integrity as a nitrogen-containing heterocycle dictates specific disposal protocols to prevent environmental persistence and aquatic toxicity.
Core Directive: Do NOT dispose of this compound down the drain or via municipal trash. All waste streams containing >1% of this compound must be routed to High-Temperature Incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Assessment
To ensure safe handling, you must understand the physicochemical properties that drive the disposal strategy. This compound is a base; its interaction with acids can be exothermic.
| Parameter | Data | Operational Implication |
| CAS Number | 4385-48-2 | Use for waste manifesting.[1][2] |
| Molecular Formula | C₁₂H₁₅N₃ | High nitrogen content; requires fuel blending/incineration. |
| Physical State | Solid (Crystalline powder) | Dust generation is the primary inhalation risk. |
| Solubility | Soluble in Methanol, DMSO; slightly in water | Aqueous spills are difficult to contain; prefer dry cleanup. |
| Acidity (pKa) | Basic (Piperidine ~11.2, Benzimidazole ~5.5) | Segregate from strong acids to prevent heat generation. |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) | Standard PPE (Nitrile gloves, safety glasses) is mandatory. |
Pre-Disposal Stabilization & Segregation
Effective disposal begins at the bench. The most common error in handling benzimidazole derivatives is improper bulking, leading to "unknown" waste classifications which skyrocket disposal costs.
A. Solid Waste (Pure Compound)
-
Container: Collect in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk during transport.
-
Labeling: Clearly mark as "Hazardous Waste - Solid." List constituents: this compound (100%).
-
Causality: We use HDPE because it is resistant to basic amines and shatterproof.
B. Liquid Waste (Mother Liquors/Reaction Mixtures)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum.
-
Halogenated Stream: If dissolved in DCM or Chloroform.
-
Non-Halogenated Stream: If dissolved in Methanol, Ethanol, or DMSO.
-
-
pH Check: If the waste solution is highly basic (pH > 10), neutralize to pH 7–9 using dilute acetic acid or HCl before adding to the main waste drum to prevent drum corrosion or exothermic events in the central storage area.
C. HPLC Waste
-
Protocol: HPLC effluent containing this compound (often mixed with Acetonitrile/Water/TFA) should be collected in "Aqueous/Organic Mixture" carboys.
-
Precaution: Do not add bleach (hypochlorite) to these carboys. The reaction between hypochlorite and the secondary amine (piperidine moiety) can form chloramines, which are toxic and potentially explosive.
Disposal Workflow Logic
The following diagram illustrates the decision matrix for routing this chemical through your facility's waste stream.
Figure 1: Waste stream decision matrix ensuring segregation of incompatible streams and proper final destruction.
Regulatory Compliance & Classification
RCRA Status (USA)
Under the Resource Conservation and Recovery Act (RCRA), this compound is not explicitly listed on the P-list (acutely toxic) or U-list (toxic). However, it must be characterized by the generator.
-
Waste Code Assignment:
-
If pure: Likely Non-RCRA Regulated Chemical Waste (unless it exhibits toxicity characteristics via TCLP, which is rare for this class).
-
If in solvent: The solvent usually dictates the code (e.g., D001 for Ignitable Methanol, F002 for Halogenated Solvents).
-
-
Best Practice: Even if "Non-Regulated," treat as hazardous. The pharmaceutical industry standard is to incinerate all bioactive intermediates to prevent downstream ecological damage.
European Waste Catalogue (EWC)
-
Code: 07 05 13* (Solid wastes containing dangerous substances).
Emergency Contingencies: Spill Response
If a spill occurs, the priority is minimizing dust inhalation and preventing drain entry.[3][4]
-
Isolate: Evacuate the immediate area (10 ft radius). Mark the zone.
-
PPE: Don Safety Goggles, Nitrile Gloves (double gloving recommended), and an N95 respirator (or P100 if powder is fine/aerosolized).
-
Containment:
-
Solid Spill: Do not dry sweep. Cover with a damp paper towel or use a HEPA vacuum to prevent dust generation.
-
Liquid Spill: Surround with absorbent socks (polypropylene).
-
-
Cleanup:
-
Absorb liquid with vermiculite or sand.
-
Place all spill debris into a wide-mouth jar.
-
Wash Step: Clean the surface with a mild detergent (soap and water). Avoid bleach (risk of chloramine formation with amine residues).
-
-
Disposal: Label the debris container as "Hazardous Waste - Spill Debris (Contains this compound)."
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20268, this compound. PubChem. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "RCRA Orientation Manual: Hazardous Waste Generator Regulations." EPA.gov. Available at: [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at: [Link]
Sources
Personal protective equipment for handling 1-(4-Piperidinyl)-1H-benzimidazole
Verifying Chemical Identity: Before proceeding, verify your container label.[1][2] This guide addresses 1-(4-Piperidinyl)-1H-benzimidazole (often associated with CAS 83763-11-5 or CAS 20662-53-7 for the 2-one derivative).[1][2]
-
CRITICAL WARNING: Do not confuse this with Protriptyline (CAS 438-60-8) or 2-(4-Piperidinyl)-1H-benzimidazole (CAS 38385-95-4).[1][2] While structurally related, their toxicological profiles and regulatory statuses differ.[1] This guide adopts a "Potent Compound" safety stance (Occupational Exposure Band 3) to account for the pharmacological activity inherent to benzimidazole-piperidine pharmacophores.[1]
Risk Assessment & Hazard Identification
As a Senior Application Scientist, I approach this not just as a chemical reagent, but as a biologically active scaffold. The benzimidazole-piperidine moiety is a "privileged structure" in drug discovery, often serving as the core for antihistamines (e.g., Astemizole) and antipsychotics (e.g., Pimozide).[1][2] This biological affinity dictates our safety protocol: we treat it as a functional toxicant , not just a generic organic solid.[1]
Core Hazard Profile (GHS/CLP):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][3][4][5]
-
Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[5][6]
-
STOT-SE: Category 3 (May cause respiratory irritation).[1][3][5][6]
-
Sensitization Risk: Piperidine derivatives carry a risk of contact dermatitis; treat as a potential sensitizer.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the "Barrier Principle"—creating redundant layers of protection against the specific permeation properties of nitrogen-containing heterocycles.
| PPE Category | Standard Requirement | Technical Justification (The "Why") |
| Respiratory | N95 / FFP2 (Minimum) P100 / FFP3 (Recommended for powders) | Particle Size & Potency: As a fine organic powder, this compound creates invisible dust during weighing.[1][2] Inhalation bypasses first-pass metabolism, increasing systemic bioavailability of this pharmacologically active agent.[1][2] |
| Hand Protection | Double Nitrile Gloves Inner: 4 mil (0.10 mm)Outer: 5-8 mil (Long Cuff) | Permeation Defense: Benzimidazoles are lipophilic.[1][2] Standard latex is permeable.[1] Double nitrile creates a "breakthrough gap," allowing you to detect outer glove failure before skin contact occurs.[1] |
| Eye/Face | Chemical Goggles (Indirect Venting) | Mucosal Protection: Safety glasses leave gaps. Irritant dusts can migrate behind lenses via air currents.[1] Goggles seal the ocular environment completely.[1] |
| Body | Lab Coat (Buttoned) + Tyvek Sleeves | Wrist Gap Coverage: The most common exposure point is the gap between the glove cuff and lab coat sleeve. Tyvek sleeves bridge this gap.[1] |
Operational Protocol: Safe Handling Workflow
This protocol uses a "Containment First" approach.[1] The engineering control (Fume Hood) is your primary PPE; your wearable gear is the backup.
Phase 1: Preparation & Weighing
-
Static Control: Organic powders like this compound are prone to static charge, causing "fly-away" powder.[1][2]
-
Action: Use an anti-static gun or wipe the spatula with an anti-static cloth before dipping.[1]
-
-
The "Transfer Triangle": Arrange your balance, source container, and receiving vessel in a tight triangle deep inside the fume hood (at least 6 inches back).
-
Solvent Selection: This compound is moderately basic (
~9-10 for the piperidine nitrogen).[1]
Phase 2: Reaction Setup
-
Inert Atmosphere: While not pyrophoric, the secondary amine on the piperidine ring is susceptible to oxidation over time.[1] Flush reaction vessels with Nitrogen or Argon.[1]
-
Temperature Control: If using as a nucleophile (e.g., alkylation of the piperidine nitrogen), the reaction may be exothermic.[1] Add reagents dropwise.[1]
Phase 3: Decontamination
-
Solvent Wash: Do not use water initially.[1] The compound is lipophilic.[1]
-
Step 1: Wipe surfaces with a paper towel soaked in Ethanol or Isopropanol (solubilizes the compound).
-
Step 2: Follow with a soap and water wash to remove the solvent residue.[1]
Visualization: Safe Handling Decision Tree
The following logic flow ensures you make the correct safety decisions before opening the bottle.
Figure 1: Operational decision tree for selecting PPE and engineering controls based on the physical state of the material.
Emergency Response & Disposal
Accidental Exposure[2][7]
-
Eye Contact: Flush immediately for 15 minutes .[1][5] The basic nature of the piperidine nitrogen can cause caustic injury to the cornea if left untreated.
-
Skin Contact: Wash with soap and water.[2][5][6][7] Do not use alcohol on skin, as it may enhance transdermal absorption of the compound.[1]
-
Inhalation: Move to fresh air immediately. If wheezing occurs (respiratory irritation), seek medical attention.
Disposal (Cradle-to-Grave)
-
Waste Stream: Segregate as "Hazardous Organic Waste (Nitrogenous)."
-
Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid) or peroxides in the waste container, as this may generate heat or unstable N-oxides.[1][2]
-
Final Destruction: High-temperature incineration is the required method to break down the benzimidazole ring system.[1][2]
References
-
PubChem. (2025).[1] Compound Summary: 2-(4-Piperidinyl)-1H-benzimidazole (Related Structure Safety Profile).[1][2][3] National Library of Medicine.[1] [Link][1]
-
ECHA (European Chemicals Agency). (2024).[1] C&L Inventory: Piperidine derivatives and Benzimidazole hazards.[Link][1]
Sources
- 1. PROTRIPTYLINE | 438-60-8 [chemicalbook.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. angenechemical.com [angenechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
